Technical Documentation Center

1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol
  • CAS: 1353503-37-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol: Synthesis, Characterization, and Potential Applications

Introduction In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the discovery of novel therapeutic agents. The N-benzylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the discovery of novel therapeutic agents. The N-benzylpiperidine scaffold is a privileged structure, integral to a multitude of approved drugs and clinical candidates due to its three-dimensional nature and its ability to engage in crucial cation-π interactions with biological targets.[1][2] Similarly, the pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA, and is a recurring motif in drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This technical guide focuses on the novel compound 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol . As this is a compound of research interest rather than a catalogued chemical with an assigned CAS number, this document serves as a comprehensive whitepaper detailing its proposed synthesis, methods for its structural characterization, and a discussion of its potential biological significance based on the established pharmacology of its constituent moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical space at the intersection of piperidine and pyrimidine chemistry.

Structural Framework and Physicochemical Properties

The core structure of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol features a tertiary alcohol on a piperidine ring. The piperidine nitrogen is protected by a benzyl group, a common strategy to modulate activity and prevent metabolic N-dealkylation. The key feature is the direct carbon-carbon bond between the 4-position of the piperidinol ring and the 5-position of a pyrimidine ring.

PropertyValue
Molecular Formula C₁₆H₁₉N₃O
Molecular Weight 285.35 g/mol
Chemical Structure (See Figure 1)

Figure 1: Chemical structure of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol.

Proposed Synthetic Pathway

The most direct and logical approach to synthesizing 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is through the nucleophilic addition of a 5-pyrimidinyl organometallic reagent to the commercially available precursor, 1-benzyl-4-piperidone. This can be achieved via a Grignard reaction or by using an organolithium reagent.

The overall workflow involves two primary stages:

  • Formation of the Organometallic Pyrimidine Reagent: Generation of a nucleophilic pyrimidine at the 5-position from 5-bromopyrimidine.

  • Nucleophilic Addition: Reaction of the organometallic pyrimidine with 1-benzyl-4-piperidone to form the target tertiary alcohol.

Synthetic Workflow cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Workup & Purification 5-Br-Pyrimidine 5-Bromopyrimidine Reagent 5-Pyrimidinyl- magnesium bromide or 5-Lithiopyrimidine 5-Br-Pyrimidine->Reagent Halogen-Metal Exchange Mg Mg or n-BuLi Piperidone 1-Benzyl-4-piperidone Reagent->Piperidone Reaction in Anhydrous THF Product 1-Benzyl-4-(5-pyrimidinyl) -4-piperidinol Piperidone->Product Nucleophilic Addition Quench Aqueous Quench (e.g., aq. NH4Cl) Product->Quench Purification Extraction & Chromatography Quench->Purification

A proposed workflow for the synthesis of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol.
Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a plausible method for the synthesis. Note: This procedure should be performed by trained chemists under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).

Part 1: Preparation of 5-Pyrimidinylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reagent Addition: Dissolve 5-bromopyrimidine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the 5-bromopyrimidine solution to the magnesium suspension. The reaction may require gentle heating to initiate.

  • Grignard Formation: Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 5-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.[5]

Part 2: Reaction with 1-Benzyl-4-piperidone

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-benzyl-4-piperidone (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (or overnight) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[1]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol.

Structural Characterization

Confirmation of the successful synthesis and purity of the final compound would rely on a combination of standard spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the benzyl and pyrimidine rings, a singlet for the hydroxyl proton (which may be exchangeable with D₂O), and distinct multiplets for the diastereotopic protons of the piperidine ring.[7][8]

    • ¹³C NMR: The spectrum should show characteristic peaks for the quaternary carbon at the 4-position of the piperidine ring (C-OH), along with resonances for the carbons of the benzyl, piperidine, and pyrimidine moieties.[9]

    • 2D NMR (COSY, HMBC, HSQC): These experiments would be crucial to unambiguously assign all proton and carbon signals and confirm the connectivity between the pyrimidine and piperidine rings.[9]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[10]

    • Tandem MS (MS/MS) could reveal characteristic fragmentation patterns, such as the loss of a water molecule from the tertiary alcohol or cleavage of the benzyl group, further corroborating the structure.[10]

Potential Biological Significance and Therapeutic Applications

While the specific biological activity of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is yet to be determined, the pharmacological profiles of its structural components provide a strong basis for hypothesizing its potential applications.

  • Neurological Disorders: Many 1-benzylpiperidine derivatives are potent acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[11] The introduction of the pyrimidine ring could modulate binding affinity and selectivity for AChE over butyrylcholinesterase (BuChE).

  • Oncology: The 1-benzyl-4-piperidone core has been utilized in the design of menin inhibitors, which are under investigation for treating certain types of leukemia.[12] Furthermore, various pyrimidine derivatives are known anticancer agents, often acting as antimetabolites.[3] The hybrid molecule could thus be explored for cytotoxic or antiproliferative activity.

  • Antimicrobial Activity: Both piperidin-4-one and pyrimidine derivatives have been reported to possess significant antibacterial and antifungal properties.[3][13][14] The target compound represents a novel scaffold that could be screened against a panel of pathogenic microbes.

Conclusion

1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is a novel and synthetically accessible molecule that combines two pharmacologically significant scaffolds. This guide provides a robust framework for its synthesis via a Grignard reaction with 1-benzyl-4-piperidone and outlines the necessary analytical methods for its comprehensive characterization. The established biological activities associated with its core components suggest that this compound is a promising candidate for screening in drug discovery programs, particularly in the areas of neurodegenerative disease, oncology, and infectious diseases. Further investigation into its synthesis, biological evaluation, and structure-activity relationships is warranted to fully explore its therapeutic potential.

References

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (n.d.). Wiley Online Library. Retrieved February 27, 2026, from [Link]

  • Kercher, M. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. [Link]

  • Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(7), 2075-2084. [Link]

  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). Google Cloud.
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Method for preparation of 5-substituted pyrimidines. (2014, May 1). Google Patents.
  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Nickel-catalyzed addition or coupling reactions of grignard reagents with halopyrimidines. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Pande, S. S., et al. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). (2025, August 4). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). Defense Technical Information Center. Retrieved February 27, 2026, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved February 27, 2026, from [Link]

  • organolithium reagents 1. (n.d.). Harvard University. Retrieved February 27, 2026, from [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Method for preparation of 5-substituted pyrimidines. (n.d.). Google Patents.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The Preparation of 5-Arylazopyrimidines. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved February 27, 2026, from [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025, April 30). MDPI. Retrieved February 27, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). International Journal of Novel Research and Development. Retrieved February 27, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 27, 2026, from [Link]

  • METHOD FOR PREPARATION OF 5-SUBSTITUTED PYRIMIDINES. (2012, September 27). WIPO Patentscope. Retrieved February 27, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Pyrimidinyl-piperidine scaffolds for kinase inhibitor design

An In-Depth Technical Guide to Pyrimidinyl-Piperidine Scaffolds for Kinase Inhibitor Design Authored by a Senior Application Scientist Abstract Protein kinases have emerged as one of the most critical classes of drug tar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pyrimidinyl-Piperidine Scaffolds for Kinase Inhibitor Design

Authored by a Senior Application Scientist

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The design of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a central focus of drug discovery. Among the myriad of heterocyclic scaffolds explored, the pyrimidinyl-piperidine core has proven to be a particularly fruitful starting point for developing potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of pyrimidinyl-piperidine-based kinase inhibitors, intended for researchers and professionals in the field of drug development. We will delve into the medicinal chemistry strategies, structure-activity relationships (SAR), and the underlying molecular pharmacology that make this scaffold a privileged structure in kinase-targeted therapies.

The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment since the approval of imatinib in 2001.[1]

A common strategy in kinase inhibitor design is to target the highly conserved ATP-binding site. The pyrimidine ring is a bioisostere of the adenine core of ATP, allowing it to mimic key hydrogen bonding interactions with the "hinge" region of the kinase domain.[3][4] This has led to the classification of pyrimidine-based structures as "privileged scaffolds." When coupled with a piperidine ring, the resulting pyrimidinyl-piperidine core offers a versatile three-dimensional structure that can be readily modified to achieve high potency and selectivity for a given kinase target. The piperidine moiety often serves as a versatile linker to explore different regions of the ATP-binding site, enabling fine-tuning of the inhibitor's properties.[5]

Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)

The successful development of pyrimidinyl-piperidine kinase inhibitors hinges on efficient synthetic strategies and a deep understanding of their structure-activity relationships.

General Synthetic Strategies

The construction of the pyrimidinyl-piperidine scaffold can be approached in several ways, often involving the coupling of a pre-functionalized pyrimidine with a suitable piperidine derivative. A common and versatile approach is through nucleophilic aromatic substitution (SNAr) reactions.

Typical Synthetic Workflow: A generalized synthetic route often begins with a di- or tri-substituted pyrimidine, such as 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms allows for sequential and regioselective substitution.

G pyrimidine Di-substituted Pyrimidine (e.g., 2,4-dichloropyrimidine) snar1 Step 1: S N Ar Reaction (e.g., DIPEA, NMP) pyrimidine->snar1 piperidine Piperidine Derivative (e.g., 4-aminopiperidine) piperidine->snar1 intermediate Monosubstituted Intermediate (pyrimidinyl-piperidine core) snar1->intermediate snar2 Step 2: Second S N Ar or Cross-Coupling Reaction intermediate->snar2 amine Amine/Other Nucleophile (R2-NH2) amine->snar2 final_product Final Inhibitor (Diversified Scaffold) snar2->final_product G cluster_0 ATP Binding Site cluster_1 Pyrimidinyl-Piperidine Inhibitor hinge Hinge Region front_pocket Front Pocket back_pocket Hydrophobic Back Pocket ribose_pocket Ribose Pocket pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds piperidine Piperidine Linker piperidine->front_pocket r_group R-Group (for selectivity) r_group->back_pocket Hydrophobic Interactions G start Compound Library (Pyrimidinyl-Piperidine Derivatives) biochem_assay Primary Screen: Biochemical Kinase Assay (IC₅₀) start->biochem_assay selectivity_panel Secondary Screen: Kinase Selectivity Panel biochem_assay->selectivity_panel cell_potency Cellular Assays: Target Engagement & Potency (EC₅₀) selectivity_panel->cell_potency cell_phenotype Phenotypic Assays: (e.g., Anti-proliferation, Apoptosis) cell_potency->cell_phenotype adme In Vitro ADME/Tox cell_phenotype->adme in_vivo In Vivo Efficacy Models adme->in_vivo

Sources

Foundational

The 5-Pyrimidinyl Group: A Privileged Scaffold in Central Nervous System Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Ascendancy of the 5-Pyrimidinyl Moiety in Neuropharmacology The pyrimidine nucleus, a fundamental heterocyclic scaffold, ha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of the 5-Pyrimidinyl Moiety in Neuropharmacology

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] In the realm of Central Nervous System (CNS) drug discovery, the strategic functionalization of this six-membered ring has yielded compounds with a remarkable breadth of pharmacological activities, including anticonvulsant, antidepressant, and sedative-hypnotic properties.[3][4] Among the various positions on the pyrimidine ring, the C-5 position has emerged as a critical locus for molecular modification, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of CNS drug candidates. This guide provides a comprehensive technical overview of the pharmacology of the 5-pyrimidinyl group, delving into its structure-activity relationships, key molecular targets, and the experimental methodologies pivotal to the evaluation of these promising therapeutic agents.

Medicinal Chemistry and Structure-Activity Relationships (SAR) of 5-Substituted Pyrimidines

The versatility of the 5-position on the pyrimidine ring allows for the introduction of a wide array of substituents, from simple alkoxy and halo groups to more complex aryl and heteroaryl moieties. These modifications have a profound impact on the molecule's interaction with its biological target, offering a powerful tool for optimizing drug-like properties.

Key Substitutions and Their Pharmacological Implications:
  • 5-Alkoxy and 5-Carboxamide Derivatives: Research has demonstrated the potential of 5-alkoxythieno[2,3-e][5][6][7]triazolo[4,3-c]pyrimidine derivatives as effective anticonvulsant agents.[8] Furthermore, novel 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[7]

  • 5-Aryl and 5-Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the 5-position can significantly enhance the binding affinity of pyrimidine-based compounds to their CNS targets. For instance, 5-arylalkylamino- and 5-piperazino- moieties on a 7-aminopyrazolo[4,3-d]pyrimidine core have been shown to modulate affinity and selectivity for adenosine A1 and A2A receptors.[9]

  • 5-Halogen and 5-Cyano Groups: Halogenation at the C-5 position is a common strategy to modulate the electronic properties and metabolic stability of a drug candidate. The 5-cyano group, a versatile synthetic handle, is also a feature in pyrimidine derivatives with demonstrated CNS activity, including those targeting COX-2.[10]

The strategic placement of substituents at the 5-position is a key consideration in the design of novel CNS agents, influencing not only the primary pharmacology but also crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Molecular Targets and Mechanisms of Action in the CNS

5-Pyrimidinyl-containing compounds exert their effects on the CNS by modulating a diverse range of molecular targets. Understanding these interactions is fundamental to the rational design of new and improved therapies for neurological and psychiatric disorders.

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as AChE inhibitors, with several compounds demonstrating moderate to potent activity.[11] The 5-carboxamide moiety plays a crucial role in anchoring the ligand within the active site of the enzyme.

Gamma-Secretase Modulation for Alzheimer's Disease

Another key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques. Gamma-secretase is a critical enzyme in the production of Aβ peptides.[12] Pyrimidine derivatives have been developed as gamma-secretase modulators (GSMs), which aim to shift the production of Aβ from the more aggregation-prone Aβ42 to shorter, less toxic forms.[11][13][14] The substitution pattern on the pyrimidine ring, including at the 5-position, is critical for achieving the desired modulatory activity without complete inhibition of the enzyme, which can lead to side effects related to Notch signaling.[15]

Modulation of GABA-A Receptors for Sedative-Hypnotic and Anxiolytic Effects

The GABA-A receptor, a ligand-gated ion channel, is the primary target for many sedative, hypnotic, and anxiolytic drugs.[16][17] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the endogenous neurotransmitter GABA, leading to neuronal inhibition.[18][19] Certain fused pyrimidine systems, such as triazolopyrimidines, have been identified as potent anticonvulsants that are believed to exert their effects, at least in part, through interaction with the benzodiazepine binding site on the GABA-A receptor.[20] The nature of the substituents on the pyrimidine core, including at the 5-position, dictates the affinity and efficacy at different GABA-A receptor subtypes.

Microtubule Stabilization in Neurodegenerative Diseases

Microtubules are essential for maintaining neuronal structure and function, and their destabilization is a feature of several neurodegenerative diseases, including Alzheimer's.[21][22] Triazolopyrimidines have been identified as microtubule-stabilizing agents that can normalize microtubule function and reduce neuronal cell death in preclinical models.[6] These compounds bind to tubulin and promote its polymerization, offering a potential therapeutic strategy for a range of neurodegenerative conditions.[23]

Experimental Protocols for Evaluation

The development of novel 5-pyrimidinyl CNS drugs relies on a robust pipeline of in vitro and in vivo assays to characterize their pharmacological activity and assess their therapeutic potential.

In Vitro Assays

This colorimetric assay is a standard method for quantifying AChE activity and screening for inhibitors.[6]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water)

    • AChE enzyme solution (1 U/mL in phosphate buffer)

    • Test compound stock solution (e.g., 10 mM in DMSO), with subsequent serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the vehicle (e.g., 70% ethanol).

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate for 10 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution.

    • Shake the plate for 1 minute.

    • Stop the reaction by adding 20 µL of 5% SDS solution.

    • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of the Acetylcholinesterase Inhibition Assay Workflow:

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, DTNB, ATCI, AChE, and Test Compound Dilutions Add_Reagents Add Buffer, Test Compound, and AChE to wells Reagents->Add_Reagents Incubate1 Incubate (10 min, 25°C) Add_Reagents->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_ATCI Initiate reaction with ATCI Add_DTNB->Add_ATCI Shake Shake (1 min) Add_ATCI->Shake Stop_Reaction Add SDS to stop Shake->Stop_Reaction Read_Absorbance Measure Absorbance at 412 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

This assay is designed to identify modulators of gamma-secretase activity, which is crucial for the production of amyloid-beta peptides.

Protocol (Cell-Based Fluorescent Assay):

  • Cell Culture:

    • Use a suitable cell line, such as U2OS cells, stably expressing a green fluorescent protein-tagged amyloid precursor protein C-terminal fragment (APP-C99).[24][25]

  • Assay Procedure (96-well plate format):

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • After incubation, fix the cells and stain the nuclei with a fluorescent dye like DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the retained fluorescent APP vesicles within the cells using image analysis software. Inhibition of gamma-secretase will lead to an accumulation of the fluorescent APP-C99 substrate.

  • Data Analysis:

    • Determine the concentration-dependent effect of the test compound on APP-C99 accumulation and calculate the IC50 or EC50 value.

Diagram of the Gamma-Secretase Activity Assay Workflow:

Gamma_Secretase_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_imaging Imaging and Analysis cluster_data_analysis Data Analysis Seed_Cells Seed U2OS cells expressing GFP-APP-C99 in a 96-well plate Add_Compound Treat cells with test compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 24 hours Add_Compound->Incubate Fix_Stain Fix cells and stain nuclei with DAPI Incubate->Fix_Stain Acquire_Images Acquire images using a high-content imaging system Fix_Stain->Acquire_Images Quantify_Fluorescence Quantify retained GFP-APP-C99 fluorescence Acquire_Images->Quantify_Fluorescence Calculate_Effect Determine concentration- dependent effect Quantify_Fluorescence->Calculate_Effect Determine_IC50_EC50 Calculate IC50 or EC50 Calculate_Effect->Determine_IC50_EC50

Caption: Workflow for a cell-based gamma-secretase activity assay.

In Vivo Models

Animal models are indispensable for evaluating the efficacy and safety of novel CNS drug candidates.

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.[26]

Protocol:

  • Animal Preparation:

    • Use mice or rats of a specific strain and weight range.

  • Compound Administration:

    • Administer the test compound, vehicle control, and a positive control (e.g., carbamazepine) via an appropriate route (e.g., intraperitoneal or oral).[27]

  • Seizure Induction:

    • At a predetermined time after drug administration (e.g., 30 or 60 minutes), induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observation and Scoring:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis:

    • Determine the percentage of animals protected from the tonic hindlimb extension at each dose of the test compound.

    • Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint.

The PTZ test is a model for identifying compounds effective against myoclonic and absence seizures.[28]

Protocol:

  • Animal Preparation:

    • Use mice or rats of a specific strain and weight range.

  • Compound Administration:

    • Administer the test compound, vehicle control, and a positive control (e.g., diazepam).

  • Seizure Induction:

    • At a specific time after drug administration, inject a convulsive dose of PTZ subcutaneously or intraperitoneally.

  • Observation and Scoring:

    • Observe the animals for the onset and severity of seizures (e.g., clonic convulsions) over a defined period.

  • Data Analysis:

    • Determine the percentage of animals protected from seizures or the latency to the first seizure.

    • Calculate the ED50 of the test compound.

Signaling Pathways Modulated by 5-Pyrimidinyl CNS Drugs

The therapeutic effects of 5-pyrimidinyl derivatives are underpinned by their ability to modulate specific intracellular signaling cascades.

GABA-A Receptor Signaling Pathway

Positive allosteric modulation of the GABA-A receptor by 5-pyrimidinyl compounds enhances the inhibitory effects of GABA. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Diagram of GABA-A Receptor Signaling:

GABAA_Signaling GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_Receptor binds to orthosteric site Pyrimidinyl_PAM 5-Pyrimidinyl PAM Pyrimidinyl_PAM->GABAA_Receptor binds to allosteric site Cl_influx Chloride Ion Influx (Cl-) GABAA_Receptor->Cl_influx enhances channel opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Therapeutic_Effect Anxiolytic, Sedative, Anticonvulsant Effects Decreased_Excitability->Therapeutic_Effect

Caption: Positive allosteric modulation of the GABA-A receptor.

cAMP/PKA/CREB Signaling Pathway

The cAMP/PKA/CREB pathway is a crucial intracellular signaling cascade involved in neuronal plasticity, learning, and memory.[29][30] Dysregulation of this pathway is implicated in various neurological disorders. Some CNS-active compounds may exert their effects by modulating components of this pathway. For instance, Aβ peptides in Alzheimer's disease have been shown to inhibit this pathway, and drugs that enhance cAMP signaling may reverse these deficits.[31]

Diagram of the cAMP/PKA/CREB Signaling Pathway:

cAMP_PKA_CREB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Gene_Transcription Gene Transcription (e.g., BDNF) Nucleus->Gene_Transcription initiates Neuronal_Plasticity Neuronal Plasticity, Learning & Memory Gene_Transcription->Neuronal_Plasticity

Caption: The cAMP/PKA/CREB signaling cascade in neurons.

Microtubule Dynamics Pathway

Microtubule-stabilizing agents, such as certain triazolopyrimidines, directly interact with tubulin, the building block of microtubules.[21] By promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization, these compounds can restore the integrity of the neuronal cytoskeleton, which is compromised in many neurodegenerative diseases.[22]

Diagram of Microtubule Dynamics Modulation:

Microtubule_Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule stabilization Pyrimidinyl_Stabilizer 5-Pyrimidinyl Microtubule Stabilizer Pyrimidinyl_Stabilizer->Tubulin_Dimers binds Pyrimidinyl_Stabilizer->Microtubule promotes assembly Neuronal_Structure Maintained Neuronal Structure & Function Stabilized_Microtubule->Neuronal_Structure Neuroprotection Neuroprotection Neuronal_Structure->Neuroprotection

Caption: Modulation of microtubule dynamics by a stabilizing agent.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected 5-substituted pyrimidine derivatives against various CNS targets.

Compound ClassTargetRepresentative CompoundIn Vitro Activity (IC50/EC50)Reference
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamidesAcetylcholinesterase (AChE)Compound 14sIC50 = 3.54 µM[11]
Pyrimidine-Triazolopyrimidine HybridsAcetylcholinesterase (AChE)Compound 12bIC50 = 36 nM[1]
Pyridine-derived γ-secretase modulatorsγ-secretase (Aβ42 production)Compound 5EC50 = 33 nM[13]
TriazolopyrimidinesAnticonvulsant (MES model)Compound 6dED50 = 15.8 mg/kg[20]
TriazolopyrimidinesAnticonvulsant (PTZ model)Compound 6dED50 = 14.1 mg/kg[20]

Conclusion and Future Directions

The 5-pyrimidinyl group represents a highly privileged scaffold in the design and development of novel CNS drugs. The synthetic tractability of the pyrimidine ring, coupled with the profound influence of substitutions at the 5-position on pharmacological activity, provides a fertile ground for the discovery of new therapies for a range of debilitating neurological and psychiatric disorders. Future research in this area will likely focus on the development of highly selective modulators of specific CNS targets, with an emphasis on improving blood-brain barrier penetration and minimizing off-target effects. The continued application of structure-based drug design, guided by a deep understanding of the underlying pharmacology and signaling pathways, will undoubtedly lead to the emergence of the next generation of 5-pyrimidinyl-based CNS therapeutics.

References

  • Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Squarcialupi, L., Betti, M., Catarzi, D., Varano, F., Vigiani, E., & Colotta, V. (2017). The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 248–263.
  • Du, W. R., Zhou, X. W., Wang, Y. X., & Ma, Z. Y. (2022). Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128795.
  • Du, W. R., Zhou, X. W., Wang, Y. X., & Ma, Z. Y. (2025). The AChE inhibitors containing pyrimidine and piperazine fragments. Medicinal Chemistry Research.
  • Abdelgawad, M. A., Omar, H. A., & Al-Taisan, A. M. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(11), 3456.
  • Wang, S. B., Piao, G. C., Zhang, H. J., & Quan, Z. S. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Applicable Chemistry, 10(4), 543-556.
  • Olsen, R. W. (2018). GABA A Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22.
  • Zhi, H., Zhang, C., Cheng, Z., Jin, Z., Huang, E., Li, S., Lin, H., Wan, D. C., & Hu, C. (2013). 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives as the novel acetylcholinesterase inhibitors: design, synthesis, and biological activity. Medicinal Chemistry, 9(5), 703–709.
  • Wikipedia. (2024). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • Kumar, J., Gill, A., Shaikh, M., Singh, A., Shandilya, A., Jameel, E., Sharma, N., Mrinal, N., Hoda, N., & Jayaram, B. (2021). Pyrimidine-Triazolopyrimidine and Pyrimidine-Pyridine Hybrids as Potential Acetylcholinesterase Inhibitors for Alzheimer's Disease. ChemistrySelect, 6(42), 11487-11494.
  • Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABA Receptor Positive Allosteric Modulators. In StatPearls.
  • JoVE. (2017). Quantitative γ-Secretase Assays for Alzheimer. Retrieved from [Link]

  • Jia, F., Yue, M., Chandra, K., Keramidas, A., & Goldstein, P. A. (2016). Allosteric Modulation of αβδ GABAA Receptors. Frontiers in Neuroscience, 10, 29.
  • Ballatore, C., Brunden, K. R., Trojanowski, J. Q., Lee, V. M. Y., Smith, A. B., & Huryn, D. M. (2015). Microtubule stabilizing drugs for neurodegenerative disease and spinal cord injury.
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13.
  • Jahanshahi, M., & Sepp-Lorenzino, L. (2018). Repositioning Microtubule Stabilizing Drugs for Brain Disorders. Frontiers in Cellular Neuroscience, 12, 489.
  • Google Patents. (2016). US9632088B2 - Methods and compositions for gamma-secretase assay.
  • Vitolo, O. V., Sant'Angelo, A., Costanzo, V., Battaglia, F., Arancio, O., & Shelanski, M. (2002). Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling. Proceedings of the National Academy of Sciences, 99(20), 13217–13221.
  • Baas, P. W., & Ahmad, F. J. (2014). Microtubule-Targeting Agents Enter the Central Nervous System (CNS): Double-edged Swords for Treating CNS Injury and Disease. Bioscience Reports, 34(6), e00155.
  • ResearchGate. (n.d.). Physiological function of the AC/cAMP/PKA/CREB signaling pathway. Retrieved from [Link]

  • Leibinger, M., Müller, A., Gobrecht, P., Diekmann, H., Andreadaki, A., & Fischer, D. (2023).
  • Romero, A. G., Darlington, W. H., & Piercey, M. F. (2009). Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(4), 1234–1237.
  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Retrieved from [Link]

  • Cells Online. (n.d.). Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line. Retrieved from [Link]

  • Wang, S. B., Piao, G. C., Zhang, H. J., & Quan, Z. S. (2015). Synthesis of 5-alkoxythieno[2,3-e][5][6][7]triazolo[4,3-c]pyrimidine derivatives and evaluation of their anticonvulsant activities. Molecules, 20(4), 6827–6843.

  • Al-Omar, M. A., & Amr, A. E. G. E. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5698–5725.
  • Zhang, L., & Ye, H. (2021). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Acta Pharmaceutica Sinica B, 11(11), 3438–3452.
  • Severina, H. I., Skupa, O. O., Voloshchuk, N. I., Khairulin, A. R., & Georgiyants, V. A. (2019). Design, Synthesis, In Vivo and In Silico Anticonvulsant Activity Studies of Derivatives of 6-Amino-4-Hydroxy-2-Thio-Pyrimidine. Acta Pharmaceutica Sciencia, 57(4), 371-386.
  • Toyn, J. H., Thompson, L. A., & Meredith, J. E. (2011). Pyridine-derived γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4843–4847.
  • Panneerselvam, T., Raj, T. S., & Kumar, R. S. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(5), 1-10.
  • Liang, F., Li, Y., & Wang, Y. (2018). Inhibition of the cAMP/PKA/CREB Pathway Contributes to the Analgesic Effects of Electroacupuncture in the Anterior Cingulate Cortex in a Rat Pain Memory Model.
  • Janczura, K. J., & Slesinger, P. A. (2018). cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia. Frontiers in Molecular Neuroscience, 11, 298.
  • Wang, Y., Zhang, Y., Wang, Y., Li, G., & Quan, Z. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 929340.
  • Ather, F., & Iqbal, J. (2019). Microtubule Stabilization by Drugs or Enzymes. Current Pharmaceutical Design, 25(39), 4159–4165.
  • ResearchGate. (n.d.). The cAMP/PKA signaling pathway critically regulates molecular.... Retrieved from [Link]

  • Chimirri, A., Grasso, S., Monforte, P., Rao, A., & Zappala, M. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Farmaco, 54(1-2), 115-120.
  • Wang, S. B., Piao, G. C., Zhang, H. J., & Quan, Z. S. (2016). Design, synthesis, and evaluation of the anticonvulsant and antidepressant activities of pyrido[2,3-d]pyrimidine derivatives. Archiv der Pharmazie, 349(6), 458–467.
  • Harrison, B. A., & Tice, C. M. (2016). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? ACS Medicinal Chemistry Letters, 7(4), 339–343.
  • Kumar, A., & Sharma, S. (2018). synthesis, in silico analysis and anticonvulsant activity of novel pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4216-4224.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

Abstract This technical guide provides a comprehensive overview of two critical physicochemical properties of the novel compound 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol: its molecular weight and lipophilicity (logP). A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of two critical physicochemical properties of the novel compound 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol: its molecular weight and lipophilicity (logP). A precise understanding of these parameters is fundamental in the early stages of drug discovery and development, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profiles. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the accurate determination of these values using Electrospray Ionization Mass Spectrometry (ESI-MS) and the OECD-compliant Shake-Flask method. The content is structured to offer both high-level scientific context and practical, actionable methodologies for laboratory professionals.

Introduction to 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol and its Core Properties

1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is a heterocyclic compound featuring a piperidinol core, a benzyl group on the piperidine nitrogen, and a pyrimidinyl substituent at the 4-position. This unique structural arrangement suggests its potential as a scaffold in medicinal chemistry for targeting a variety of biological pathways. In the journey of a drug candidate from discovery to clinical application, two of the most elementary yet crucial properties that must be characterized are its molecular weight and its partition coefficient (logP).

  • Molecular Weight (MW): As the sum of the atomic masses of its constituent atoms, the molecular weight is an intrinsic property that confirms the chemical identity and purity of a synthesized compound. It is a prerequisite for nearly all subsequent quantitative studies, including stoichiometry, solution preparation, and dosage calculations.

  • Lipophilicity (logP): Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents versus an aqueous phase.[1] It is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The partition coefficient, expressed as its logarithm (logP), governs a molecule's ability to permeate biological membranes, bind to plasma proteins, and reach its target site.[1]

This guide provides robust, validated protocols for the experimental determination of these two parameters, ensuring data integrity and reproducibility.

Physicochemical Properties of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

The foundational properties of the subject compound are summarized below. The molecular weight is calculated based on its chemical formula, while the logP value is a computationally predicted figure, pending experimental verification by the methods outlined in this guide.

PropertyValueMethod
Molecular Formula C₁₆H₁₉N₃O-
Molecular Weight 269.34 g/mol Calculated
Predicted logP 1.5 - 2.5Computational (e.g., XLogP3)

Note: The predicted logP is an estimation. Experimental determination is crucial for confirming the true lipophilicity profile.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a premier analytical technique for the precise determination of molecular weight.[2] For non-volatile and thermally labile molecules like 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol, Electrospray Ionization (ESI) is the method of choice as it is a "soft ionization" technique that minimizes molecular fragmentation.[3][4]

Theoretical Background of ESI-MS

ESI-MS functions by converting analyte molecules in a solution into gaseous ions.[2] This is achieved by applying a high voltage to the liquid, creating an aerosol of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular mass with high accuracy.[2]

Detailed Experimental Protocol: ESI-MS

This protocol describes the direct infusion of the sample for a rapid and accurate molecular weight confirmation.

3.2.1 Materials and Reagents

  • 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol sample

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), 0.1% solution in water

  • Calibrant solution (e.g., sodium trifluoroacetate cluster)

  • Microsyringes and syringe pump

  • Mass Spectrometer with ESI source (e.g., Quadrupole or Ion Trap)

3.2.2 Sample Preparation

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) solution of Methanol and Water to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is fully dissolved.

  • Prepare a working solution by diluting the stock solution 1:100 (to 10 µg/mL) using the same 50:50 MeOH/H₂O solvent. To facilitate protonation for positive ion mode analysis, add formic acid to a final concentration of 0.1%.

3.2.3 Instrument Setup and Calibration

  • Set the mass spectrometer to operate in positive ion mode, as the piperidine and pyrimidine nitrogens are readily protonated.

  • Calibrate the instrument according to the manufacturer's specifications using the appropriate calibrant solution.

  • Set the key ESI source parameters:

    • Capillary Voltage: ~3.5 kV

    • Nebulizing Gas (N₂): ~1.5 Bar

    • Drying Gas (N₂): ~8.0 L/min

    • Drying Gas Temperature: ~300 °C

  • Set the mass analyzer to scan a range that comfortably includes the expected molecular ion, for example, m/z 100-500.

3.2.4 Data Acquisition

  • Load the 10 µg/mL working solution into a microsyringe.

  • Place the syringe in the pump and set a low, stable flow rate (e.g., 5-10 µL/min).

  • Infuse the sample directly into the ESI source.

  • Acquire the mass spectrum for approximately 1-2 minutes to obtain a stable signal and average the scans.

Data Interpretation

The expected primary ion in the mass spectrum will be the protonated molecule, [M+H]⁺.

  • Calculated Molecular Weight (M): 269.34

  • Expected m/z for [M+H]⁺: 269.34 + 1.007 (mass of H⁺) = 270.35

The base peak in the resulting spectrum should correspond to this m/z value, confirming the molecular weight of the compound.

Workflow Diagram: Molecular Weight Determination

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A 1. Weigh Compound B 2. Dissolve in 50:50 MeOH/H2O A->B C 3. Prepare Dilute Working Solution (10 µg/mL + 0.1% FA) B->C D 4. Calibrate Mass Spectrometer C->D E 5. Infuse Sample via Syringe Pump D->E F 6. Ionize via ESI (Positive Mode) E->F G 7. Analyze Ions by m/z F->G H 8. Detect Ions G->H I 9. Acquire Mass Spectrum H->I J 10. Identify [M+H]+ Peak at m/z ~270.35 I->J K 11. Confirm Molecular Weight J->K

Caption: Workflow for MW determination by ESI-MS.

Determination of Lipophilicity (logP)

The "gold standard" for experimental logP determination is the Shake-Flask method, as described in the OECD Guideline for the Testing of Chemicals, No. 107.[5][6] This method directly measures the partitioning of a compound between n-octanol and water.[7]

Theoretical Background of logP

The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of a solute in a two-phase system of two immiscible solvents.[7] For drug discovery, this system is universally n-octanol (simulating a lipophilic biological membrane) and water (simulating the aqueous environment of plasma).

P = [Concentration]octanol / [Concentration]water

Due to the wide range of P values, it is more convenient to use its base-10 logarithm:

logP = log10(P)

The Shake-Flask method is most suitable for compounds with logP values in the range of -2 to 4.[5]

Detailed Experimental Protocol: Shake-Flask Method (OECD 107)

This protocol ensures a robust and reproducible determination of logP.

4.2.1 Materials and Reagents

  • 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol sample

  • n-Octanol (purity > 99%)

  • Reagent-grade water (e.g., HPLC-grade or Milli-Q)

  • Centrifuge tubes with screw caps (e.g., 50 mL)

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

4.2.2 Preparation of Phases

  • Pre-saturation: To ensure thermodynamic equilibrium, pre-saturate the solvents with each other. Mix n-octanol and water in a large vessel and shake vigorously for 24 hours at the test temperature (e.g., 25°C).

  • Allow the layers to separate for at least 24 hours. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. These will be your solvents for the experiment.

4.2.3 Partitioning Experiment

  • Prepare a stock solution of the test compound in water-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification (e.g., < 0.01 mol/L).[7]

  • In duplicate, add precise volumes of the stock solution and n-octanol-saturated water to centrifuge tubes. Perform the experiment with at least two different volume ratios (e.g., 1:1 and 2:1 n-octanol:water).[5]

  • Tightly cap the tubes and place them in a mechanical shaker. Shake until equilibrium is reached. This can take several hours; a preliminary experiment should determine the required time (e.g., start with 4 hours).

  • After shaking, separate the two phases by centrifugation (e.g., 3000 x g for 15 minutes) to break any emulsions.[8]

4.2.4 Quantification

  • Carefully withdraw an aliquot from each phase (n-octanol and water) from each tube, being careful not to disturb the interface.

  • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. This requires creating calibration curves for the compound in both water-saturated n-octanol and n-octanol-saturated water.

  • The total amount of the substance in both phases should be calculated and compared to the amount initially introduced to check for mass balance.[6]

Data Calculation
  • Calculate the partition coefficient (P) for each replicate using the measured concentrations: P = Coctanol / Cwater.

  • Calculate the logP for each replicate.

  • The final reported logP is the average of the values obtained. The values should fall within a range of ± 0.3 log units for the test to be considered valid.[5]

Workflow Diagram: logP Determination

G cluster_prep Phase & Sample Preparation cluster_exp Equilibration & Separation cluster_analysis Quantification & Calculation A 1. Pre-saturate n-Octanol and Water B 2. Prepare Stock Solution in n-Octanol A->B C 3. Add Stock and Water to Tubes (Duplicate) B->C D 4. Shake to Reach Equilibrium C->D E 5. Separate Phases by Centrifugation D->E F 6. Sample Both Phases (Aqueous & Organic) E->F G 7. Measure Concentration in Each Phase (e.g., HPLC) F->G H 8. Calculate P = [C]oct / [C]water G->H I 9. Calculate logP = log10(P) H->I J 10. Average Results I->J

Caption: Workflow for logP determination by Shake-Flask method.

Conclusion

The systematic determination of molecular weight and logP for 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol provides the foundational data necessary for its advancement as a potential drug candidate. The ESI-MS protocol offers a rapid and definitive confirmation of the compound's identity and purity. Concurrently, the OECD 107 Shake-Flask method provides an experimentally validated logP value, which is indispensable for predicting the compound's ADME profile and guiding future lead optimization efforts. Adherence to these robust, field-proven methodologies ensures the generation of high-quality, reliable data critical for informed decision-making in the drug development pipeline.

References

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Analytice. (2021, January 13). Partition coefficient: Shake bottle method according to OECD 107. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • PubChem. 1-Benzylpiperidin-4-ol. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab. [Link]

  • Pharmaffiliates. 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3. [Link]

  • PubChem. 1-Benzyl-4-cyano-4-phenylpiperidine. [Link]

  • Inxight Drugs. 1-Benzyl-4-(p-tolyl)piperidin-4-ol. [Link]

  • Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • ResearchGate. Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis- and trans-5-substituted N-piperonyl-3-phenylpiperidine derivatives. [Link]

  • Molecular Modeling and Bioinformatics Group. 4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole (SB4) Summary. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-(Piperidin-4-yl)pyrimidine Scaffolds via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis of 5-(4-hydroxy-1-Boc-piperidin-4-yl)pyrimidine, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-(4-hydroxy-1-Boc-piperidin-4-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The core of this synthesis is the Grignard reaction between pyrimidin-5-ylmagnesium bromide, generated in situ from 5-bromopyrimidine, and N-Boc-4-piperidone. This guide offers in-depth insights into the reaction mechanism, a detailed step-by-step protocol, troubleshooting advice, and methods for the final deprotection to yield the target 5-(4-hydroxypiperidin-4-yl)pyrimidine.

Introduction

The fusion of pyrimidine and piperidine moieties constitutes a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The title compound, 5-(piperidin-4-yl)pyrimidine and its derivatives are crucial building blocks in the synthesis of potent and selective inhibitors and receptor modulators. This application note details a robust and scalable Grignard-based approach to access this valuable chemical entity.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two key stages: the Grignard reaction to form the protected tertiary alcohol, followed by the deprotection of the piperidine nitrogen.

Part 1: The Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. In this specific application, the pyrimidin-5-yl Grignard reagent is first prepared from 5-bromopyrimidine and magnesium metal. This is followed by its reaction with N-Boc-4-piperidone.

Formation of the Grignard Reagent: The formation of pyrimidin-5-ylmagnesium bromide is a critical step and can be challenging due to the electronic nature of the pyrimidine ring.[3] The reaction is highly sensitive to moisture and requires anhydrous conditions.[4] Activation of the magnesium surface is often necessary to initiate the reaction.

Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the pyrimidine C-5 carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The reaction is typically conducted at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone.[5]

Work-up: The reaction is quenched with a mild acidic solution, such as saturated aqueous ammonium chloride, to protonate the resulting alkoxide and to neutralize any unreacted Grignard reagent.[6] This mild quenching is crucial to prevent dehydration of the desired tertiary alcohol product.[6]

Grignard Reaction Mechanism cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Aqueous Work-up 5-Bromopyrimidine 5-Bromopyrimidine Pyrimidin-5-ylmagnesium bromide Pyrimidin-5-ylmagnesium bromide 5-Bromopyrimidine->Pyrimidin-5-ylmagnesium bromide  + Mg(0) / Anhydrous THF Mg Mg(0) Intermediate_Alkoxide Magnesium Alkoxide Intermediate Pyrimidin-5-ylmagnesium bromide->Intermediate_Alkoxide  + N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone Final_Product_Protected 5-(1-Boc-4-hydroxypiperidin-4-yl)pyrimidine Intermediate_Alkoxide->Final_Product_Protected  + H₃O⁺ (mild)

Caption: Mechanism of the Grignard reaction.

Experimental Protocols

Materials and Reagents:

  • 5-Bromopyrimidine

  • Magnesium turnings

  • Iodine (for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Part A: Synthesis of tert-butyl 4-hydroxy-4-(pyrimidin-5-yl)piperidine-1-carboxylate

  • Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Anhydrous THF is essential for the success of this reaction.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, add a solution of 5-bromopyrimidine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 5-bromopyrimidine solution to the magnesium turnings. Initiation of the reaction may be indicated by a color change and gentle reflux. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining 5-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared pyrimidin-5-ylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product as a white solid.

Part B: Deprotection of tert-butyl 4-hydroxy-4-(pyrimidin-5-yl)piperidine-1-carboxylate

  • Procedure:

    • Dissolve the purified tert-butyl 4-hydroxy-4-(pyrimidin-5-yl)piperidine-1-carboxylate (1.0 equivalent) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 equivalents) or an equivalent amount of 4M HCl in dioxane dropwise at 0 °C.[7][8]

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and wash with DCM to remove any organic impurities.

    • Basify the aqueous layer with a saturated aqueous sodium bicarbonate solution to a pH of 8-9.

    • Extract the aqueous layer with ethyl acetate or a mixture of chloroform and isopropanol.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-(4-hydroxypiperidin-4-yl)pyrimidine.

Data Presentation

ParameterRecommended ConditionRationale
Grignard Formation
SolventAnhydrous THFGood solvating properties for the Grignard reagent.[4]
ActivationIodine crystal/gentle heatingRemoves the passivating oxide layer from magnesium.
Reactant Ratio (Mg:Halide)1.2 : 1.0Excess magnesium ensures complete conversion of the halide.
Grignard Addition
Temperature-78 °C to 0 °CMinimizes side reactions like enolization.
Quenching AgentSaturated aq. NH₄ClMildly acidic to prevent dehydration of the tertiary alcohol.[6]
Deprotection
ReagentTFA in DCM or 4M HCl in dioxaneEffective for Boc group removal under acidic conditions.[7][8]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no Grignard formation Wet reagents/glassware; Inactive magnesium surface.Ensure all glassware is flame-dried and reagents are anhydrous. Activate magnesium with iodine or by crushing the turnings.
Low yield of tertiary alcohol Incomplete Grignard formation; Enolization of 4-piperidone; Wurtz coupling.Titrate the Grignard reagent before use. Maintain low reaction temperatures during addition. Add the halide solution slowly during Grignard formation.
Formation of byproducts Dehydration of the tertiary alcohol during workup.Use a mild quenching agent like saturated aqueous ammonium chloride.[6]
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the amount of acid or prolong the reaction time, monitoring by TLC.

Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_grignard Grignard Reaction cluster_deprotection Deprotection A Flame-dry glassware C Activate Mg with I₂ A->C B Use anhydrous solvents D Form Grignard from 5-Bromopyrimidine B->D C->D E Add to N-Boc-4-piperidone at -78°C D->E F Quench with aq. NH₄Cl E->F G Extract and purify F->G H Treat with TFA or HCl/dioxane G->H I Aqueous work-up (basify) H->I J Extract and isolate final product I->J

Caption: Experimental workflow for the synthesis.

Characterization of the Final Product

The final product, 5-(4-hydroxypiperidin-4-yl)pyrimidine, should be characterized by standard analytical techniques:

  • ¹H NMR: Expect signals for the pyrimidine protons (typically in the aromatic region, with characteristic coupling patterns), and signals for the piperidine ring protons. The absence of the large singlet corresponding to the Boc protecting group confirms its removal.

  • ¹³C NMR: Expect distinct signals for the carbons of the pyrimidine and piperidine rings. The disappearance of the carbonyl and quaternary carbon signals of the Boc group is indicative of successful deprotection.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • IR Spectroscopy: Look for the characteristic O-H stretching frequency of the alcohol and the N-H stretch of the secondary amine.

Conclusion

The Grignard reaction of 5-bromopyrimidine with N-Boc-4-piperidone provides an effective route to a key synthetic intermediate for drug discovery. Careful control of reaction conditions, particularly the exclusion of moisture and low-temperature addition, is paramount for achieving good yields and minimizing side products. The subsequent deprotection under acidic conditions proceeds smoothly to afford the desired 5-(4-hydroxypiperidin-4-yl)pyrimidine. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Delia, T. J. ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ChemInform2013 , 44 (40). (URL: [Link])

  • Atwal, K. S.; O'Neil, S. V.; Ahmad, S.; Doweyko, L.; Kirby, M.; Dorso, C. R.; Chandrasena, G.; Chen, B.-C.; Zhao, R.; Zahler, R. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorg. Med. Chem. Lett.2006 , 16 (18), 4796–4799. (URL: [Link])

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega2018 , 3 (8), 9835–9843. (URL: [Link])

  • NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. YouTube, February 18, 2018. (URL: [Link])

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (URL: [Link])

  • Choy, J.; et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications2010 , 40 (24), 3842-3847. (URL: [Link])

  • Common Organic Chemistry. Grignard Reaction (RMgX + Ketone). (URL: [Link])

  • Schnyder, A.; et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. React. Chem. Eng.2020 , 5, 905-913. (URL: [Link])

  • El-Gamal, M. I.; et al. Recent Advances in Pyrimidine-Based Drugs. Molecules2024 , 29 (2), 305. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Margetić, D.; Đud, M. Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR, June 8, 2017. (URL: [Link])

  • Margetić, D.; Đud, M. Solvent-Free Mechanochemical Deprotection of N-Boc Group. SCIRP, June 8, 2017. (URL: [Link])

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (URL: [Link])

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. J. Med. Chem.2014 , 57 (19), 8097–8109. (URL: [Link])

  • Addition of a Grignard to a Ketone - Utah Tech University. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19 - ResearchGate. (URL: [Link])

  • How to purify tertiary alcohol? - ResearchGate. (URL: [Link])

  • Pyrimidine 5-carboxylic acid, 1,2,3,4-tetrahydro-2-oxo-4-(3,4-methylendioxyphenyl)-6-methyl-, 2,2,3,3,3-pentafluoropropyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (URL: [Link])

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC. (URL: [Link])

  • Schnyder, A. Grignard-reagent formation in Multi-product facilities ― not an easy task! schnyder-chemsafety.ch. (URL: [Link])

  • Grignard Reaction With Ketone - Free PDF Library. (URL: [Link])

Sources

Application

Application Note: High-Fidelity Lithiation of 5-Bromopyrimidine

Strategies for Nucleophilic Addition and Electrophile Trapping Executive Summary The functionalization of 5-bromopyrimidine via lithium-halogen exchange is a pivotal yet perilous transformation in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Nucleophilic Addition and Electrophile Trapping

Executive Summary

The functionalization of 5-bromopyrimidine via lithium-halogen exchange is a pivotal yet perilous transformation in medicinal chemistry. The pyrimidine ring is significantly


-deficient, making it highly susceptible to nucleophilic attack by alkyllithium reagents (leading to Chichibabin-type adducts) and rapid ring-opening decomposition.

This guide details the "Cryogenic Window" required for batch processing and introduces Continuous Flow methodologies that circumvent thermal instability. We provide validated protocols to maximize the formation of 5-lithiopyrimidine (5-Li-Py) while suppressing the formation of ring-opened byproducts (lithium cyanamide/alkynes).

Mechanistic Insight & The "Pyrimidine Problem"

The lithiation of 5-bromopyrimidine is a competition between three distinct pathways. Understanding the kinetics of these pathways is the foundation of the experimental design.

  • Pathway A (Desired): Lithium-Halogen (Li-Br) exchange. This proceeds via a hypervalent "ate" complex intermediate.

  • Pathway B (Fatal): Nucleophilic addition of the alkyllithium (R-Li) to the C2, C4, or C6 positions. This results in dihydro-pyrimidine adducts that do not yield the target product.

  • Pathway C (Catastrophic): Ring fragmentation. Even if 5-Li-Py is formed, temperatures above -60°C trigger a retro-cycloaddition, shattering the ring into lithium cyanamide and alkynes.

Visualization: Reaction Divergence

The following diagram illustrates the kinetic competition and the critical temperature thresholds.

PyrimidineLithiation cluster_conditions Critical Control Parameters Start 5-Bromopyrimidine + n-BuLi Ate [Br-Li-Bu] Ate Complex Start->Ate Fast Adduct C4-Butyl Adduct (Impurity) Start->Adduct Nu-Addition (Thermodynamic) Target 5-Lithiopyrimidine (Nucleophile) Ate->Target Li-Br Exchange (Kinetic Control) Decomp Ring Fragmentation (Alkynes + Li-NCN) Target->Decomp T > -60°C Product Functionalized Pyrimidine Target->Product + Electrophile (E+) (T < -78°C)

Figure 1: Mechanistic bifurcation in pyrimidine lithiation. Pathway selection is strictly controlled by temperature and mixing efficiency.

Critical Process Parameters
3.1 Reagent Selection: n-BuLi vs. t-BuLi

While n-butyllithium (n-BuLi) is standard, t-butyllithium (t-BuLi) is often superior for 5-bromopyrimidine.

  • Why? t-BuLi effects Li-Br exchange at a rate orders of magnitude faster than n-BuLi. This kinetic advantage allows the exchange to complete before the slower nucleophilic addition can occur [1].

  • Stoichiometry: If using t-BuLi, 2.0 equivalents are required (1 eq for exchange, 1 eq to destroy the resulting t-BuBr). If using n-BuLi, 1.05-1.1 eq is sufficient.

3.2 Solvent Systems

The polarity of the solvent dictates the aggregation state of the lithium species.

  • THF/Hexane (4:1): Essential. Pure hydrocarbons (hexane) retard the exchange rate too much. THF breaks organolithium aggregates, increasing reactivity.

  • Diethyl Ether: A viable alternative if THF side-reactions are observed, but generally slower exchange rates.

3.3 Temperature Stability Data

The following table summarizes the stability of the 5-lithiopyrimidine intermediate [2].

TemperatureHalf-Life (t1/2) of 5-Li-PyDominant Side Reaction
-100°C > 2 HoursNegligible
-78°C ~ 30 MinutesSlow dimerization
-50°C < 5 MinutesRapid Ring Fragmentation
-20°C SecondsTotal Decomposition
Protocol A: Batch Cryogenic Lithiation (Lab Scale)

Best for: Initial screening, small scale (<5g), and when flow equipment is unavailable.

Safety Note: This reaction requires strict anhydrous conditions. 5-Lithiopyrimidine is thermally sensitive; a cooling failure will result in a runaway decomposition.

Materials
  • Substrate: 5-Bromopyrimidine (1.0 eq)

  • Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes) or t-Butyllithium (2.0 eq, 1.7M in pentane).

  • Solvent: Anhydrous THF (re-distilled or column dried).

  • Electrophile: e.g., Benzaldehyde, Triisopropyl borate.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature internal thermometer . (Do not rely on bath temperature).

  • Dissolution: Charge flask with 5-bromopyrimidine and THF (concentration ~0.1 M). Cool the bath to -105°C using liquid nitrogen/ethanol or liquid nitrogen/pentane slush.

  • Equilibration: Stir until the internal temperature reaches <-95°C .

  • Lithiation: Add n-BuLi dropwise via syringe pump over 10-15 minutes.

    • Critical: Monitor internal temp. Do not allow it to rise above -90°C .

    • Observation: The solution may turn slightly yellow/orange. A deep red/brown color indicates ring opening (failure).

  • Exchange Period: Stir at -95°C for exactly 10 minutes . (Longer times increase risk of addition side-products).

  • Trapping: Add the electrophile (neat or in minimal THF) rapidly.

    • Note: The reaction with the electrophile is usually exothermic. Ensure cooling capacity is sufficient.

  • Warming: Allow the mixture to warm slowly to -78°C over 30 minutes, then to 0°C.

  • Quench: Quench with saturated NH4Cl or dilute HCl depending on the product stability.

Protocol B: Continuous Flow Lithiation (Scale-Up Preferred)

Best for: Process development, unstable intermediates, and scale-up.

Flow chemistry allows the reaction to be performed at "warm" cryogenic temperatures (-40°C to -30°C) by keeping the residence time (


) shorter than the decomposition half-life [3].
Flow Schematic (Graphviz)

FlowLithiation FeedA Feed A: 5-Br-Py in THF Mixer1 Mixer 1 (High Shear) FeedA->Mixer1 FeedB Feed B: n-BuLi in Hexane FeedB->Mixer1 FeedC Feed C: Electrophile in THF Mixer2 Mixer 2 FeedC->Mixer2 Reactor1 Reactor Coil 1 (Li-Br Exchange) Temp: -40°C Res Time: 0.5 - 2.0 s Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Quench/Trapping) Temp: -40°C to 0°C Mixer2->Reactor2 Collection Collection Flask (Product) Reactor2->Collection

Figure 2: Continuous flow setup for flash lithiation. Note the extremely short residence time in Reactor 1.

Experimental Parameters (Flow)
  • System: Vapourtec E-Series or equivalent chip-based reactor (for better mixing than T-pieces).

  • Concentration: 0.25 M for both streams.

  • Flow Rates: Calculated to achieve

    
     = 0.5 to 2.0 seconds  in the lithiation zone.
    
  • Temperature: -40°C (manageable with standard chillers, avoiding liquid N2).

  • Mixing: High-efficiency static mixers are required. Poor mixing leads to localized "hot spots" of excess BuLi, causing nucleophilic attack [4].

Troubleshooting & QA
ObservationDiagnosisCorrective Action
Low Yield + Starting Material Incomplete ExchangeIncrease reaction time (Batch) or

(Flow). Check moisture in THF.
Dark Brown/Black Tar Ring FragmentationTemperature was too high (> -60°C).[1] Improve cooling or switch to Flow.
Butyl-Pyrimidine Adducts Nucleophilic AttackMixing was too slow (local excess of BuLi). Use t-BuLi or lower temperature.
Dimer Formation Radical CouplingDegas solvents thoroughly (remove O2).
References
  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(21), 4489-4505. Link

  • Newcombe, N. J., et al. (2018). Flash Chemistry: Fast Chemical Synthesis in Microsystems. Wiley-VCH.[1] (See Section on Heterocycle Lithiation Stability).

  • Degennaro, L., et al. (2022). Continuous Flow Synthesis of Oxetane Derivatives via Highly Unstable Organolithium Intermediates.[2] MDPI Processes. Link

  • Nagaki, A. (2015). A Flow Microreactor Approach to Protecting-Group-Free Synthesis Using Organolithium Compounds. Journal of Flow Chemistry. Link

  • Organic Syntheses. (2010). Handling of tert-Butyllithium and procedures for low-temp lithiation.[3][4][5] Org.[1][6][7] Synth. 2010, 87, 161. Link

Sources

Method

Mastering the Purification of Tertiary Piperidinol Intermediates: A Guide for Drug Development Professionals

Introduction: The Critical Role of Purity in Piperidinol-Based Drug Discovery Tertiary piperidinol scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Piperidinol-Based Drug Discovery

Tertiary piperidinol scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent analgesics and various central nervous system (CNS) active compounds. The precise three-dimensional arrangement of substituents around the piperidine ring is often paramount to biological activity. Consequently, the purity of synthetic intermediates, particularly tertiary piperidinols, is not merely a matter of good laboratory practice but a cornerstone of successful drug development. Impurities, which can include starting materials, byproducts, and stereoisomers, can confound biological assays, introduce toxicity, and create significant hurdles in scaling up for clinical trials.

This comprehensive guide provides detailed application notes and protocols for the purification of tertiary piperidinol intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern the selection and optimization of purification strategies.

Understanding the Impurity Landscape

Effective purification begins with a thorough understanding of the potential impurities that may arise during the synthesis of tertiary piperidinols. Common synthetic routes, such as the addition of organometallic reagents to N-substituted 4-piperidones, can generate a predictable profile of impurities.

Common Impurities in Tertiary Piperidinol Synthesis:

  • Unreacted Starting Materials: Residual N-substituted 4-piperidone is a frequent impurity.

  • Byproducts of Reagent Degradation: For instance, in Grignard reactions, biphenyl can form from the coupling of the Grignard reagent.

  • Over-alkylation or Di-acylation Products: In syntheses involving protective groups like Boc-anhydride, reaction at both the nitrogen and the hydroxyl group can occur.[1]

  • Elimination (Dehydration) Products: The tertiary alcohol moiety is susceptible to dehydration under acidic or high-temperature conditions, leading to the formation of tetrahydropyridine byproducts. This is a critical consideration as these unsaturated impurities can be difficult to remove and may possess undesirable reactivity or toxicity.

  • Stereoisomers: If the piperidinone or the organometallic reagent is chiral, or if chiral centers are generated during the reaction, diastereomers may be formed.

A logical workflow for selecting the most appropriate purification strategy is essential for efficiency and success. The choice of method will depend on the scale of the synthesis, the physical state of the product (solid or oil), and the nature of the key impurities.

Purification_Workflow start Crude Tertiary Piperidinol Intermediate is_solid Is the product a solid? start->is_solid scale What is the scale? is_solid->scale No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes bulk_purification Bulk Purification (>1g) scale->bulk_purification fine_purification Fine Purification (<1g) scale->fine_purification acid_base Acid-Base Extraction bulk_purification->acid_base flash_chrom Flash Column Chromatography fine_purification->flash_chrom acid_base->flash_chrom Further Purification Needed end Pure Tertiary Piperidinol acid_base->end Sufficiently Pure recrystallization->end prep_hplc Preparative HPLC (for high purity or chiral separation) flash_chrom->prep_hplc High Purity Needed flash_chrom->end prep_hplc->end

Caption: Decision workflow for selecting a purification method.

Purification Strategies and Protocols

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful and often preferred method for purifying solid tertiary piperidinol intermediates. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.

The Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the piperidinol decreases, leading to the formation of crystals. Impurities, ideally, either remain in the cold solvent or are removed via hot filtration if they are insoluble in the hot solvent.

Protocol 1: Single-Solvent Recrystallization of a Tertiary Piperidinol

  • Solvent Selection:

    • Rationale: The ideal solvent will dissolve the tertiary piperidinol when hot but not at room temperature. Common choices for piperidinol derivatives include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[1] A good starting point is to test the solubility of a small amount of the crude product in various solvents.

    • Procedure: Place a few milligrams of the crude solid in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube. If the solid dissolves when hot and precipitates upon cooling, you have found a suitable solvent.

  • Dissolution:

    • Rationale: Using the minimum amount of hot solvent is crucial to maximize the recovery of the purified product.

    • Procedure: Place the crude tertiary piperidinol in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary):

    • Rationale: This step removes any insoluble impurities (e.g., dust, inorganic salts) from the hot solution before crystallization.

    • Procedure: If insoluble material is present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Procedure: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Rationale: Vacuum filtration is used to efficiently separate the crystals from the mother liquor. Washing with a small amount of cold solvent removes any adhering impurities.

    • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals under vacuum.

Table 1: Common Recrystallization Solvents for Piperidinol Derivatives

Solvent/Solvent SystemPolarityTypical Piperidinol Structure
Ethanol/WaterHighPiperidinol salts (e.g., hydrochlorides)
Ethyl Acetate/HexanesMediumN-Boc or other protected piperidinols[1]
Benzene/Petroleum EtherLowN-aryl or N-benzyl piperidinols[2]
AcetoneMediumGeneral purpose for moderately polar piperidinols
Acid-Base Extraction: Exploiting the Basic Nature of the Piperidine Nitrogen

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties. Since tertiary piperidinols are basic due to the lone pair of electrons on the piperidine nitrogen, this method is highly effective for separating them from neutral and acidic impurities.

The Principle: The crude mixture is dissolved in an organic solvent. By washing with an aqueous acid, the basic piperidinol is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer. The aqueous layer is then isolated, and the pH is raised with a base to regenerate the free piperidinol, which can be extracted back into an organic solvent.

Critical Consideration: The Risk of Dehydration A significant risk associated with the acid-base extraction of tertiary piperidinols is the potential for acid-catalyzed dehydration of the tertiary alcohol. This is particularly a concern with strong acids and elevated temperatures. Therefore, it is crucial to use dilute acids and perform the extraction at or below room temperature.

Protocol 2: Acid-Base Extraction of a Tertiary Piperidinol

  • Dissolution:

    • Procedure: Dissolve the crude tertiary piperidinol in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash:

    • Rationale: The pKa of the conjugate acid of a typical piperidine is around 11.[3] Therefore, a dilute acid like 1 M HCl (pH ~0) is sufficient to ensure complete protonation.

    • Procedure: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation:

    • Procedure: Drain the lower aqueous layer (containing the protonated piperidinol) into a clean flask. For a thorough extraction, repeat the acidic wash of the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Basification and Re-extraction:

    • Rationale: To regenerate the free base, the pH of the aqueous solution must be raised above the pKa of the piperidinium ion. A pH of >12 is generally sufficient.

    • Procedure: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 1 M NaOH, with stirring until the solution is strongly basic (check with pH paper). Extract the now water-insoluble free piperidinol from the basified aqueous solution with two or three portions of a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration:

    • Procedure: Combine the organic extracts, wash with brine (saturated aqueous NaCl) to remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified tertiary piperidinol.

AcidBaseExtraction start Crude Piperidinol in Organic Solvent add_acid Add 1M HCl start->add_acid shake Shake and Separate add_acid->shake organic_layer Organic Layer (Neutral/Acidic Impurities) shake->organic_layer aqueous_layer Aqueous Layer (Piperidinolium Salt) shake->aqueous_layer basify Basify with NaOH to pH > 12 aqueous_layer->basify add_organic Add Fresh Organic Solvent basify->add_organic shake2 Shake and Separate add_organic->shake2 final_organic Organic Layer (Pure Piperidinol) shake2->final_organic final_aqueous Aqueous Layer (Inorganic Salts) shake2->final_aqueous dry_concentrate Dry and Concentrate final_organic->dry_concentrate end Pure Tertiary Piperidinol dry_concentrate->end

Caption: Workflow for acid-base extraction of tertiary piperidinols.

Flash Column Chromatography: The Workhorse for Fine Purification

Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, significantly reducing separation time. It is an indispensable technique for purifying non-crystalline tertiary piperidinols and for separating compounds with similar polarities.

The Principle: The crude mixture is loaded onto a column of a solid adsorbent (the stationary phase), typically silica gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds in the mixture separate based on their differential partitioning between the stationary and mobile phases. More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds elute earlier.

Protocol 3: Flash Column Chromatography of a Tertiary Piperidinol

  • Stationary and Mobile Phase Selection:

    • Rationale: The choice of mobile phase is critical for achieving good separation. Thin Layer Chromatography (TLC) is used to determine the optimal solvent system. For basic compounds like piperidinols, adding a small amount of a base (e.g., 0.5-1% triethylamine) to the mobile phase can prevent peak tailing by neutralizing acidic sites on the silica gel.

    • Procedure: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired tertiary piperidinol.

  • Column Packing:

    • Procedure: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system. Pour the slurry into a glass column and allow it to pack under gravity. Add a layer of sand to the top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Rationale: The sample should be loaded onto the column in a concentrated band to ensure good separation. "Dry loading" is often preferred as it can lead to better resolution.

    • Procedure: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Procedure: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump). Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis and Product Isolation:

    • Procedure: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tertiary piperidinol.

Table 2: Troubleshooting Common Issues in Tertiary Piperidinol Purification

IssuePotential CauseSuggested Solution
Recrystallization: Oiling out instead of crystallizationMelting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture. Try scratching the inside of the flask or adding a seed crystal.
Acid-Base Extraction: Low recovery of productIncomplete protonation or deprotonation. Dehydration of the tertiary alcohol.Ensure pH is sufficiently low (<2) during the acid wash and sufficiently high (>12) during basification. Perform extraction at a low temperature to minimize dehydration.
Flash Chromatography: Tailing of the product peakInteraction of the basic piperidine with acidic sites on the silica gel.Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase.
General: Presence of an unsaturated impurity (by NMR/MS)Dehydration of the tertiary alcohol.Avoid high temperatures and strong acids during workup and purification.

Conclusion

The purification of tertiary piperidinol intermediates is a critical step in the synthesis of many important pharmaceutical compounds. A successful purification strategy is not a one-size-fits-all approach but rather a carefully considered process based on the physicochemical properties of the target molecule and its associated impurities. By understanding the principles behind recrystallization, acid-base extraction, and flash column chromatography, and by being mindful of the potential for side reactions such as dehydration, researchers can confidently and efficiently obtain highly pure tertiary piperidinol intermediates, thereby accelerating the drug discovery and development process.

References

  • Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Retrieved from [Link]

  • Manimekalai, A., et al. (2015). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. NIScPR Online Periodicals Repository. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved from [Link]

  • Saify, Z.S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise. Retrieved from [Link]

  • Le Roch, M., et al. (2020). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. Retrieved from [Link]

  • Le Roch, M., et al. (2020). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ruprecht, D.S., & Kuhn, B. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Melnykov, K.P., et al. (2022). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]

  • Biotage. (2025). Successful flash chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Zafar, S., et al. (2025). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Retrieved from [Link]

  • Wang, W.B., & Jou, S.Y. (1995). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Retrieved from [Link]

  • O'Brien, M.T., & O'Brien, P. (2025). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. ResearchGate. Retrieved from [Link]

  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved from [Link]

  • PubMed. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Retrieved from [Link]

  • Pure. (n.d.). Dehydration reactions in polyfunctional natural products. Retrieved from [Link]

  • (n.d.). High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides.. Retrieved from [Link]

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • United Nations Economic and Social Council. (2024). English. Retrieved from [Link]

  • Ismail, A.M., et al. (1999). Purification and Partial Characterization of a Dehydrin Involved in Chilling Tolerance during Seedling Emergence of Cowpea. PMC. Retrieved from [Link]

  • (2025). Fentanyl Precursors New and Emerging Drug Threats in Canada:. Retrieved from [Link]

  • FinCEN.gov. (2024). Supplemental Advisory on the Procurement of Precursor Chemicals and Manufacturing Equipment Used for the Synthesis of Illicit Fentanyl and Other Synthetic Opioids. Retrieved from [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. Retrieved from [Link]

  • The Strategist. (2024). No, China isn't really suppressing its production of fentanyl precursors. Retrieved from [Link]

  • (n.d.). Experiment 5: Alcohol Dehydration of Menthol. Retrieved from [Link]

  • Google Patents. (n.d.). US5868906A - Dehydration and purification of isopropyl alcohol to an ultradry and ultrapure level.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Pyrimidinyl-Piperidines

Introduction The pyrimidinyl-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide range of diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidinyl-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide range of diseases. The unique combination of the hydrogen-bond accepting pyrimidine ring and the versatile, sp³-rich piperidine fragment allows for precise three-dimensional orientation of substituents, enabling potent and selective interactions with biological targets.[1][2] However, transitioning the synthesis of these complex molecules from the milligram scale of a discovery lab to the kilogram scale required for preclinical and clinical development presents significant challenges.[3][4]

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic considerations and practical execution of scaling up pyrimidinyl-piperidine synthesis. It moves beyond a simple recitation of steps to explain the underlying principles of process chemistry, focusing on safety, efficiency, and the establishment of a robust, reproducible manufacturing process.

PART 1: Strategic Approach to Scale-Up

Successfully scaling a chemical synthesis is not merely about using larger flasks and more reagents. It is a multidisciplinary exercise that requires a fundamental shift in mindset from discovery to process chemistry. Key variables that are negligible at the bench scale, such as heat transfer, mass transport, and impurity profiles, become process-defining at scale.[3][4]

Route Scouting and Selection Rationale

The ideal synthetic route for large-scale production is rarely the one used for initial discovery. The selection criteria for a scalable route prioritize:

  • Convergent Synthesis: A convergent approach, where key fragments (the pyrimidine and piperidine moieties) are prepared separately and coupled late in the synthesis, is generally preferred. This strategy maximizes overall yield and simplifies purification by dealing with smaller, less complex intermediates in the initial steps.

  • Cost of Goods (CoGs): Reagent costs, catalyst loading, solvent volumes, and energy consumption must be rigorously evaluated.

  • Process Safety: Highly energetic reactions, the use of toxic or pyrophoric reagents, and extreme operating conditions should be avoided.[5][6]

  • Atom Economy and Environmental Impact: The route should be designed to minimize waste. Catalytic reactions, such as hydrogenation, are highly favored over stoichiometric reagents.[7][8]

For this guide, we will focus on a robust and widely applicable convergent strategy involving the catalytic hydrogenation of a pyridine precursor followed by a nucleophilic aromatic substitution (SNAr) coupling with a functionalized pyrimidine.

The Role of Quality by Design (QbD) and Process Analytical Technology (PAT)

A modern approach to scale-up incorporates the principles of Quality by Design (QbD). Instead of relying solely on end-product testing, QbD emphasizes building quality into the process from the start.[9][10] This involves identifying Critical Process Parameters (CPPs)—such as temperature, pressure, and reagent stoichiometry—that impact the Critical Quality Attributes (CQAs) of the final product, like purity and yield.

Process Analytical Technology (PAT) is the toolbox that enables QbD. By using in-line or on-line analytical tools (e.g., FTIR, Raman spectroscopy), the reaction can be monitored in real-time, allowing for dynamic control and a deeper understanding of the process.[11][12][13] This framework ensures that the process is understood, controlled, and reproducible.[9][10]

cluster_QbD Quality by Design (QbD) Framework cluster_PAT Process Analytical Technology (PAT) Loop CQA Define Critical Quality Attributes (CQAs) (Purity, Yield, Impurity Profile) CPP Identify Critical Process Parameters (CPPs) (Temp, Pressure, Conc.) DesignSpace Establish a Design Space Monitor Real-Time Monitoring (e.g., In-situ FTIR, HPLC) DesignSpace->Monitor Guides Process Implementation Analyze Data Analysis & Modeling Monitor->Analyze Control Process Control & Adjustment Analyze->Control Control->CPP Maintains CPPs within Design Space Control->Monitor caption QbD and PAT Integration Workflow

QbD and PAT Integration Workflow

PART 2: Synthesis of Key Intermediates

Kilogram-Scale Synthesis of the Piperidine Moiety via Catalytic Hydrogenation

The catalytic hydrogenation of a substituted pyridine is the most atom-economical and scalable method for producing the corresponding piperidine.[7]

Reaction: Pyridine Derivative → Piperidine Derivative Catalyst: Platinum(IV) oxide (PtO₂) is a robust and widely used catalyst for this transformation.[8][14] Rhodium and Ruthenium catalysts are also effective, sometimes under milder conditions.[8][15] Solvent: Acetic acid is an excellent solvent as it protonates the pyridine nitrogen, increasing its susceptibility to reduction and preventing catalyst poisoning.[8]

Key Scale-Up Considerations:

  • Hydrogenation Reactor: A specialized high-pressure reactor (autoclave) is required.

  • Exothermicity: Hydrogenation is highly exothermic. The rate of hydrogen addition must be carefully controlled to manage the heat generated and maintain a stable internal temperature.

  • Catalyst Handling: PtO₂ can be pyrophoric, especially after the reaction when it is finely divided and may have adsorbed hydrogen. The catalyst should be filtered under a nitrogen blanket and the filter cake should not be allowed to dry in the air.[7]

  • Mass Transfer: Efficient stirring is critical to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas. Poor agitation can lead to slow or incomplete reactions.[3]

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

Safety: This procedure must be conducted in a high-pressure reactor by trained personnel. Piperidine and its precursors can be toxic and corrosive.[6][16] Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, and work in a well-ventilated area or fume hood.[16][17]

  • Reactor Setup: In a suitable high-pressure reactor, charge the substituted pyridine (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[14]

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[8]

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at the target temperature (e.g., room temperature to 50°C). Monitor the reaction by hydrogen uptake and/or periodic sampling (if the reactor allows).

  • Workup: Once the reaction is complete (typically 4-24 hours), stop the stirring, cool the reactor to ambient temperature, and carefully vent the excess hydrogen.[7] Purge the system with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate). Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake is potentially pyrophoric and should be quenched with water immediately after filtration and disposed of according to safety guidelines.[7]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken into the next step or purified further. A common purification involves an acid-base extraction to remove non-basic impurities.[18]

Synthesis of the 2,4-Disubstituted Pyrimidine Moiety

A common and flexible route to 2,4-disubstituted pyrimidines involves sequential nucleophilic substitution on a di-chloropyrimidine precursor.

Reaction: 2,4-Dichloropyrimidine + Nucleophile 1 → 2-Chloro-4-substituted-pyrimidine + Nucleophile 2 → 2,4-Disubstituted Pyrimidine

Key Scale-Up Considerations:

  • Regioselectivity: The chlorine at the C4 position is generally more reactive than the one at C2, allowing for sequential, selective substitutions. Controlling the temperature and stoichiometry is key to achieving high regioselectivity.

  • Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is required to scavenge the HCl generated during the reaction.[19]

  • Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF), acetonitrile, or N-Methyl-2-pyrrolidone (NMP) are often used to ensure solubility of the reactants. However, their high boiling points can make removal challenging at scale. Consider solvent swaps to a lower-boiling solvent for workup and isolation.

Protocol 2: General Procedure for Synthesis of a 2-Amino-4-chloropyrimidine Intermediate
  • Reactor Setup: Charge a reactor with 2,4-dichloropyrimidine (1.0 eq), a suitable solvent (e.g., isopropanol), and a primary or secondary amine (1.0-1.1 eq).

  • Base Addition: Cool the mixture (e.g., 0-5°C) and add a base such as potassium carbonate (1.5 eq) or DIPEA (1.2 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.

  • Workup & Isolation: Upon completion, add water to dissolve the salts. If the product is a solid, it will often precipitate and can be collected by filtration. If it is an oil, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product, which is often pure enough for the next step.

PART 3: The Scale-Up Coupling Reaction and Purification

SNAr Coupling of Pyrimidine and Piperidine Fragments

The final pyrimidinyl-piperidine product is assembled via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction: 2-Chloro-4-substituted-pyrimidine + Piperidine Derivative → Final Product

Key Scale-Up Considerations:

  • Temperature Control: These reactions can be exothermic and often require elevated temperatures to proceed at a reasonable rate. Precise temperature control is crucial to minimize the formation of side products.

  • Impurity Profile: Potential impurities include unreacted starting materials and byproducts from side reactions. Understanding and controlling this profile is critical for the final purification strategy.

  • Product Isolation: The final product is often a basic compound. The workup typically involves an aqueous wash to remove salts, followed by crystallization.

ParameterLab Scale (1 g)Pilot Scale (1 kg)Rationale for Change
Heating Oil Bath / Heating MantleJacketed Reactor (Steam/Hot Oil)Provides uniform and controlled heat transfer for large volumes.[3]
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and mass transfer in viscous or heterogeneous mixtures.[3]
Reagent Addition Syringe / PipetteMetering PumpAllows for slow, controlled addition of reagents to manage exotherms.
Workup Separatory FunnelJacketed Reactor with Bottom OutletFacilitates safe and efficient handling of large volume phase separations.
Isolation Rotary EvaporatorFilter-Dryer / CentrifugeEnables efficient isolation and drying of large quantities of solid product.
Table 1: Comparison of Lab vs. Pilot Scale Equipment and Rationale
Purification Strategy: Crystallization

For large-scale pharmaceutical synthesis, crystallization is the preferred method of purification. It is highly effective, economical, and allows for control over the final physical form of the API (e.g., crystal habit, particle size), which is critical for formulation.[20][21]

start Crude Pyrimidinyl-Piperidine (Post-Workup) is_solid Is the compound a stable solid? start->is_solid is_base_diff Is there a significant difference in basicity from impurities? is_solid->is_base_diff No (Oil) cryst Proceed to Crystallization Solvent Screening is_solid->cryst Yes acid_base Perform Acid-Base Extraction to remove neutral/acidic impurities is_base_diff->acid_base Yes chroma Consider Large-Scale Chromatography (High Cost) is_base_diff->chroma No final Pure, Crystalline Product cryst->final acid_base->start Re-isolate crude solid caption Decision Tree for Purification Strategy

Decision Tree for Purification Strategy
Protocol 3: General Procedure for Final Product Crystallization
  • Solvent Selection: The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[22] This is typically determined through small-scale screening. Common solvents for this class of compounds include ethanol, isopropanol (IPA), acetonitrile, and mixtures with water or heptane (as an anti-solvent).[21]

  • Dissolution: Charge the crude product to a clean, jacketed reactor. Add the minimum amount of the selected hot solvent required to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a polishing filter to remove it.

  • Cooling & Crystallization: Cool the solution slowly according to a predefined cooling curve. Slow cooling generally leads to larger, more pure crystals. Seeding with a small amount of pure product at the appropriate temperature can be used to control the onset of crystallization and the final crystal form.

  • Isolation: Once crystallization is complete and the slurry has been held at a low temperature (e.g., 0-5°C) to maximize yield, collect the solid product by filtration or centrifugation.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual impurities.

  • Drying: Dry the product under vacuum at a controlled temperature to remove residual solvents.

PART 4: Analytical Control, Safety, and Troubleshooting

Analytical Control Strategy

A robust analytical strategy is essential for ensuring process control and final product quality.

AnalysisStageMethodPurpose
Starting Material ID & Purity Raw MaterialsNMR, HPLC, GCConfirm identity and purity of inputs.
In-Process Control (IPC) During ReactionHPLC, UPLC, GCMonitor reaction completion and formation of impurities.
Workup & Isolation Post-ReactionTLC, HPLCGuide extraction and isolation steps.
Final Product Release Final APIHPLC (Purity), NMR/MS (ID), Karl Fischer (Water), TGA (Residual Solvents), XRPD (Polymorph)Ensure product meets all predefined specifications.
Table 2: Analytical Methods for Process Control and Product Release
Safety and Environmental Considerations
  • Hazard Communication: All personnel must be trained on the hazards of the chemicals involved. Safety Data Sheets (SDS) for all materials must be readily available.[17][23]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses/face shields, and flame-retardant lab coats, is mandatory.[16]

  • Static Discharge: When handling flammable solvents in large quantities, equipment must be properly grounded and bonded to prevent static discharge, which can be an ignition source.[6][23]

  • Waste Management: All waste streams (aqueous, organic, solid) must be segregated and disposed of according to environmental regulations. The ideal process minimizes waste through high-yield reactions and solvent recycling where feasible.

Troubleshooting Common Scale-Up Issues
ProblemPotential Cause(s)Suggested Solution(s)
Stalled Hydrogenation Catalyst poisoning (e.g., by sulfur impurities); Poor mass transfer.Pretreat starting material with activated carbon; Increase agitation speed; Check catalyst quality and loading.[14]
Low Yield in Coupling Insufficient temperature; Ineffective base; Moisture in reaction.Increase reaction temperature; Screen alternative bases (e.g., Cs₂CO₃); Ensure all reagents and solvents are anhydrous.
Poor Product Purity Post-Workup Inefficient phase separation; Formation of stable emulsion.Allow more time for layers to separate; Add brine to the aqueous layer to break emulsions; Consider a solvent swap.
Failure to Crystallize Product is an oil or "oiling out"; Supersaturation is too high or too low.Re-evaluate solvent system; Attempt anti-solvent crystallization; Ensure slow cooling and consider seeding.
Inconsistent Yield/Purity Poor control over a Critical Process Parameter (CPP); Variation in raw material quality.Review process data to identify CPP deviations; Tighten specifications for incoming raw materials.
Table 3: Troubleshooting Guide for Pyrimidinyl-Piperidine Synthesis

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Longdom.org. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013, November 30). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Available at: [Link]

  • U.S. Food and Drug Administration. (2004). Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Available at: [Link]

  • Martínez, L., et al. (2021, June 17). Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. American Pharmaceutical Review. Available at: [Link]

  • Reaction Chemistry & Engineering. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. RSC Publishing. Available at: [Link]

  • Cramer, N. (2025, December 2). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available at: [Link]

  • Atobe, M., et al. (2024, October 7). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • IUCr Journals. (2021, November 15). Crystal structures of two alanylpiperidine analogues. Available at: [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Taylor & Francis Online. (2006, August 31). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Available at: [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

  • ACS Publications. (2021, February 10). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • ResearchGate. (2025, August 14). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. Available at: [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Available at: [Link]

  • Asahi Glassplant Inc. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Available at: [Link]

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Egyptian Journal of Chemistry. (n.d.). Synthesis of some pyridine and pyrimidine derivatives via michael-addition. Available at: [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • WIPO Patentscope. (2002, October 31). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Available at: [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Available at: [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]

  • ACS Publications. (2014, December 9). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2010, June 15). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Available at: [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • National Center for Biotechnology Information. (2023, October 10). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Available at: [Link]

  • Boise State University. (2022, December 8). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. Available at: [Link]

  • Wiley Online Library. (2024, January 2). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. Available at: [Link]

  • PubMed. (2025, January 15). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2014, December 8). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Available at: [Link]

  • PubMed. (2004, November 18). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Available at: [Link]

Sources

Method

Using 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol as a fragment lead

Application Note: 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol as a Fragment Lead Executive Summary This guide details the application of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol (CAS: Generic Scaffold Reference) as a high-v...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol as a Fragment Lead

Executive Summary

This guide details the application of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol (CAS: Generic Scaffold Reference) as a high-value fragment lead in drug discovery. Unlike traditional "flat" aromatic fragments, this molecule offers significant


 character (fraction of saturated carbon), providing a three-dimensional geometry critical for exploring globular protein binding pockets.

This chemotype serves as a privileged scaffold for targeting Kinases (ATP-competitive) , GPCRs (Monoaminergic) , and Viral Assembly Proteins . The presence of the 4-hydroxyl group and the basic piperidine nitrogen provides distinct vectors for fragment growing and linking, while the 5-pyrimidinyl moiety acts as a versatile hydrogen-bond acceptor.

Chemical Profile & Structural Logic

The molecule consists of three distinct pharmacophoric elements. Understanding their individual roles is prerequisite to successful optimization.

Structural ElementFunction in FBDDOptimization Strategy
5-Pyrimidinyl Ring H-Bond Acceptor / Hinge Binder. The nitrogen atoms are positioned to interact with backbone amides (e.g., hinge region of kinases) or water networks.Can be substituted at C2/C4 to tune electronics or add hydrophobic bulk.
4-Hydroxyl Group Solvation & Orientation. Often forms H-bonds with catalytic residues (e.g., conserved Lys/Glu) or displaces "unhappy" water molecules.Can be methylated to lock conformation or removed if it incurs a desolvation penalty.
Piperidine Core 3D Scaffold (

).
Provides a rigid chair conformation, positioning the pyrimidine and hydroxyl groups in a defined vector.
The basic nitrogen (pKa ~9.5) often forms a salt bridge with Asp/Glu residues.
N-Benzyl Group Hydrophobic Anchor / Protecting Group. Provides initial lipophilic contacts but is metabolically liable (CYP450 oxidation).Primary vector for replacement. Used for initial screening, then cleaved to allow library generation (amides, ureas).

Protocol: Biophysical Validation (SPR & NMR)

Before chemical elaboration, the binding of the fragment must be validated. Because fragments often have low affinity (


 in 

to

range), high-sensitivity assays are required.
Surface Plasmon Resonance (SPR) Protocol

Objective: Determine binding kinetics and affinity (


) and validate stoichiometry.
  • Sensor Chip Preparation:

    • Use a CM5 or CM7 Series S chip (Cytiva/Biacore).

    • Immobilize the target protein (e.g., Kinase Domain) via amine coupling to a density of ~3000–5000 RU to ensure detection of low-MW analytes.

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding (NSB).

  • Sample Preparation:

    • Dissolve 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol in 100% DMSO to 100 mM.

    • Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) to a top concentration of 500

      
       (final DMSO 1-2%).
      
    • Solubility Check: Verify the compound does not precipitate at 500

      
       using nephelometry. The benzyl group limits solubility compared to the free amine.
      
  • Injection Cycle:

    • Flow Rate: High flow (30–50

      
      ) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds association, 120 seconds dissociation.

    • Solvent Correction: Perform DMSO calibration curves (0.5% to 2.0%) to correct for bulk refractive index shifts.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Pass Criteria: Square wave shape (fast on/off),

      
       within 80-120% of theoretical max, and dose-dependent response.
      
Saturation Transfer Difference (STD) NMR

Objective: Map the epitope binding to the protein.

  • Buffer:

    
     phosphate buffer (pH 7.4).
    
  • Ratio: Protein:Ligand ratio of 1:100 (e.g., 5

    
     Protein, 500 
    
    
    
    Ligand).
  • Pulse Sequence: Apply on-resonance irradiation (e.g., -1 ppm, protein region) and off-resonance (e.g., 30 ppm).

  • Interpretation:

    • Signals from the Benzyl protons and Pyrimidine protons should show strong STD effects if they are in close contact with the protein surface.

    • Insight: If the Benzyl signals are weak, the group may be solvent-exposed, making it a safe vector for replacement without losing binding affinity.

Protocol: Chemical Elaboration (Fragment Growing)

Once binding is confirmed, the strategy shifts to Fragment Growing . The benzyl group is a "dummy" group; the high-value strategy is to remove it and grow from the piperidine nitrogen.

Workflow Diagram: Fragment Evolution

FragmentEvolution Lead Hit: 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol (KD ~ 50-200 µM) Debenz Step 1: De-benzylation (Pd/C, H2, MeOH) Lead->Debenz Optimization Core Core: 4-(5-pyrimidinyl)-4-piperidinol (Secondary Amine) Debenz->Core Library Step 2: Parallel Library Synthesis (Amide Coupling / Reductive Amination) Core->Library Vector Growth Opt1 Lead 1: Amide Linked (Targeting Solvent Front) Library->Opt1 Opt2 Lead 2: Heteroaryl Linked (Targeting Hydrophobic Pocket) Library->Opt2

Caption: Evolution of the fragment lead. The benzyl group is cleaved to reveal the secondary amine, which serves as the primary vector for library expansion.

Step 3.1: Synthesis of the Core Scaffold (De-benzylation)

To access the growth vector, the benzyl group must be removed.

  • Reagents: 10% Pd/C, Ammonium Formate (or

    
     balloon), Methanol.
    
  • Procedure:

    • Dissolve 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol (1 eq) in MeOH.

    • Add Pd/C (10 wt%).

    • Reflux with Ammonium Formate (5 eq) for 2–4 hours.

    • Filter through Celite.

    • Result:4-(5-pyrimidinyl)-4-piperidinol . This secondary amine is the "parent" scaffold.

Step 3.2: Library Generation (The "Grow" Strategy)

Use the secondary amine to synthesize a library of 50–100 analogs.

  • Reaction A (Amides): React core with various carboxylic acids (HATU/DIPEA).

    • Target: Reach solvent-exposed residues or specific backbone carbonyls.

  • Reaction B (Ureas): React with isocyanates.

    • Target: Hydrogen bond donors/acceptors in the P-loop (if targeting kinases).

  • Reaction C (Arylation):

    
     or Buchwald coupling with heteroaryl halides.
    
    • Target: Occupy adjacent hydrophobic pockets (e.g., the "selectivity pocket" in kinases).

Case Study Data: Structure-Activity Relationship (SAR)

The following table illustrates a typical SAR progression for this scaffold when targeting a generic kinase (e.g., CDK or JAK family).

Compound IDR-Group (Piperidine N)4-Position

(Enzymatic)
Ligand Efficiency (LE)Notes
Frag-001 BenzylOH150

0.28Initial Hit. Low solubility.
Frag-002 H (Free Amine)OH>500

-Loss of hydrophobic contact.
Frag-003 Acetyl (-COCH3)OH200

0.30Regained some potency; polar interaction.
Lead-A1 4-FluorobenzoylOH2.5

0.38Breakthrough. Amide linker positions phenyl ring perfectly.
Lead-A2 4-FluorobenzoylH (Des-hydroxy)15

0.32Loss of potency indicates 4-OH is critical (H-bond donor).
Lead-B1 2-aminopyrimidine-4-ylOH0.8

0.42Heteroaryl coupling accesses "Gatekeeper" region.

Interpretation: The data confirms that the piperidine nitrogen is the correct growth vector. The 4-OH is essential for binding (likely H-bonding to a catalytic lysine or water network), while the N-substituent drives affinity.

Troubleshooting & Critical Parameters

  • Stereochemistry:

    • The 4-position is achiral in the symmetric parent, but if the piperidine ring is substituted at C2 or C3, diastereomers are formed.

    • Action: Always separate cis/trans isomers early using Chiral SFC (Supercritical Fluid Chromatography).

  • Solubility Cliffs:

    • Replacing the Benzyl with large lipophilic groups (e.g., biphenyl) may crash solubility.

    • Action: Monitor Lipophilicity Ligand Efficiency (LLE). Aim for LLE > 5.

  • Metabolic Liability:

    • The benzyl benzylic carbon is a metabolic soft spot.

    • Solution: Replace with a benzamide (less liable) or a pyridine/pyrimidine ring (reduces logP and metabolic clearance).

References

  • Fragment-Based Drug Discovery Overview

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link

  • Piperidine Scaffolds in Kinase Inhibitors

    • Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry (2008).[1] Link

  • HCV Assembly Inhibitors (4-Aminopiperidine scaffolds)

    • Scull, M. A., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly."[2] Journal of Medicinal Chemistry (2021).[1] Link

  • Menin-MLL Inhibitors (Use of 1-benzyl-4-piperidone intermediates)

    • Grembecka, J., et al. "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology (2012). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting moisture sensitivity in pyrimidinyl-lithium synthesis

Topic: Troubleshooting Moisture Sensitivity & Instability in Pyrimidine Lithiation Ticket ID: PYR-LI-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Triage & Diagnosis: Why did my reaction fail? Bef...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Moisture Sensitivity & Instability in Pyrimidine Lithiation Ticket ID: PYR-LI-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Triage & Diagnosis: Why did my reaction fail?

Before altering your setup, you must diagnose whether the failure is due to moisture (protonation) or thermal instability (decomposition) . In pyrimidine chemistry, these two forces often look identical (low yield) but produce distinct chemical signatures.

The Golden Rule of Diagnosis:

Run a Deuterium Oxide (


) quench experiment. If you recover non-deuterated starting material, you have a moisture problem. If you recover deuterated starting material but no product, you have an electrophile reactivity problem.
Symptom Analysis Table
Observation (LCMS/NMR)DiagnosisRoot CauseRecommended Fix
Recovery of Starting Material (SM) Protonation Moisture in solvent, atmosphere, or reagent.Dry THF/Et2O; check inert gas lines; titrate

-BuLi.
Alkylated Pyrimidine (e.g., Butyl-pyrimidine) Nucleophilic Attack Reaction temperature too high; "Kill" reaction faster than exchange.Lower temp to -90°C; switch to

-BuLi (2 equiv); use in-situ trapping.
Ring-Opened / Wreckage Ring Fragmentation Thermal instability of the lithio-species.Critical: Use in-situ trapping (Barbier conditions).
Dimerized Product Wurtz Coupling Slow exchange; presence of alkyl halide byproducts.Use

-BuLi (sacrificial equivalent destroys alkyl halide).
Deuterated SM (after

quench)
Successful Lithiation The lithio-species formed but failed to react with the electrophile.Increase electrophile reactivity; add CuCN or ZnCl2 transmetallation.

The Core Science: Instability Mechanics

To fix the problem, you must understand the enemy. Pyrimidinyl-lithium species are "fleeting intermediates." They suffer from two fatal flaws:

  • Extreme Moisture Sensitivity: Pyrimidines are electron-deficient ($ \pi $-deficient). The resulting carbanion is highly basic but less stabilized than a typical phenyl lithium. It rips protons from any available source, including the THF ether linkage if left too long at temperatures > -60°C.

  • Self-Destruction (Nucleophilic Attack): This is the most common "hidden" failure. The alkyllithium reagent (e.g.,

    
    -BuLi) is a nucleophile. Instead of performing the Halogen-Lithium exchange, it attacks the electron-poor pyrimidine ring (usually at C4 or C6), leading to alkylated byproducts or ring opening.
    
Visualizing the Failure Pathways[1]

PyrimidineFailure Start Halopyrimidine + R-Li Exchange Li-Halogen Exchange (Desired Path) Start->Exchange Fast Kinetics (< -78°C) Nucleophilic Nucleophilic Attack (by R-Li) Start->Nucleophilic Slow Addition / High Temp LiSpecies Pyrimidinyl-Lithium (Intermediate) Exchange->LiSpecies Moisture Moisture/Proton Source LiSpecies->Moisture Wet Solvent Thermal Thermal Instability (> -78°C) LiSpecies->Thermal Time/Temp Product Desired Product LiSpecies->Product + Electrophile Protonated Protonated SM (Yield Loss) Moisture->Protonated RingOpen Ring Opening/Tars Thermal->RingOpen Alkylated Alkylated Byproduct (R-Pyrimidine) Nucleophilic->Alkylated

Caption: Failure modes in pyrimidinyl-lithium synthesis. Green paths are desired; yellow/red paths represent common failure modes driven by temperature and moisture.

Validated Protocols

Protocol A: The "Standard" Cryogenic Exchange

Use this for moderately stable species (e.g., 5-bromo-pyrimidines).

  • Drying: Flame-dry all glassware under high-vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon (not Nitrogen, as Li can react with

    
     in extreme cases, though rare here).
    
  • Solvent: Use THF distilled from Sodium/Benzophenone or passed through an activated alumina column. Water content must be <10 ppm. [1]

  • Titration: Titrate your

    
    -BuLi using N-pivaloyl-o-toluidine  or 1,10-phenanthroline  (See Section 4). Never assume the bottle concentration.
    
  • Cooling: Cool THF/Pyrimidine mixture to -78°C (Dry Ice/Acetone) or -95°C (Liquid

    
    /Hexane) if the species is known to be fragile.
    
  • Addition: Add

    
    -BuLi (1.05 equiv) slowly down the side of the flask.
    
    • Tip: If using

      
      -BuLi, you need 2.0 equivalents .[2] The first does the exchange; the second destroys the resulting 
      
      
      
      -BuBr to prevent Wurtz coupling.
  • The Trapping Window: Stir for exactly 5-10 minutes . Do not wait longer.

  • Quench: Add the electrophile (dissolved in dry THF) rapidly.

Protocol B: The "In-Situ" Trap (Barbier Conditions)

Use this for highly unstable species (e.g., 2-lithio-pyrimidines or 4-lithio-pyrimidines) that decompose faster than you can add the electrophile.

Concept: The electrophile is present before the lithium reagent is added. This captures the lithio-species the microsecond it forms.

  • Mix: Dissolve Halopyrimidine (1.0 equiv) AND Electrophile (1.2 - 5.0 equiv) in dry THF.

    • Constraint: The electrophile must be compatible with the Li-reagent (e.g., TMSCl, Borates, or certain ketones). It cannot be an aldehyde or proton source.

  • Cool: Bring to -100°C (LiN2/Et2O bath).

  • Add: Add

    
    -BuLi or 
    
    
    
    -BuLi dropwise.
  • Mechanism: The rate of Li-Halogen exchange is faster than the rate of Li-Electrophile attack (kinetically controlled).[3] The new Pyrimidinyl-Li immediately reacts with the surrounding electrophile.

Visualizing the Barbier Workflow

BarbierProtocol Step1 1. Mix SM + Electrophile (in Dry THF) Step2 2. Cool to -100°C Step1->Step2 Step3 3. Add Li-Reagent (Slow Dropwise) Step2->Step3 Step4 4. Kinetic Trapping (Instant Reaction) Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Caption: The Barbier "In-Situ" protocol minimizes the lifetime of the unstable intermediate.

Reagent Quality Control (The "Hidden" Variable)

Moisture often enters not through the solvent, but through the reagent bottle. A "1.6M" bottle of


-BuLi that is actually 1.1M due to hydroxide formation will introduce water (as LiOH) and fail to fully convert your starting material.

Mandatory Titration Method (No-D NMR): Instead of colorimetric methods which can be subjective, use the No-D NMR method with 1,5-cyclooctadiene (COD) as an internal standard.

  • Take an NMR tube.

  • Add a known mass of COD (approx 100 mg).

  • Add dry

    
     or dry benzene.
    
  • Add a specific volume of your Li-reagent (e.g., 0.2 mL).

  • Quench carefully with

    
    .
    
  • Analyze: Compare the integral of the butane (formed from active BuLi) against the COD alkene protons.

Frequently Asked Questions (FAQ)

Q: Can I use Nitrogen instead of Argon? A: Generally, yes. However, Argon is heavier than air and provides a better "blanket" in the flask when opening it to add solids. For ultra-sensitive pyrimidines, Argon is preferred to minimize atmospheric moisture diffusion.

Q: My reaction turns black immediately. Is this normal? A: No. A dark brown/black color usually indicates polymerization or ring decomposition. A clean lithiation of pyrimidine is often yellow, orange, or deep red. If it goes black, your temperature was likely too high, or your addition rate was too fast (local heating).

Q: Why do I need to use


-BuLi instead of 

-BuLi?
A:

-BuLi performs Halogen-Lithium exchange much faster (irreversible) and at lower temperatures (-100°C) than

-BuLi. This is critical for pyrimidines where the lithiated species dies above -80°C. Warning:

-BuLi is pyrophoric.

Q: Can I use "Turbo-Grignard" (


) instead? 
A:  Yes, and often you should. The Knochel-Hauser base  or Turbo-Grignard allows exchange at higher temperatures (sometimes 0°C to -20°C) because the resulting magnesiated species is far more stable than the lithiated one. If your electrophile tolerates a Grignard, switch to this method.

References

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, 2005. Link

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. "Lithiation of Diazines." Tetrahedron, 2001, 57(21), 4489-4505. Link

  • Watson, S. C., & Eastham, J. F. "Colored indicators for simple direct titration of magnesium and lithium reagents." Journal of Organometallic Chemistry, 1967, 9(1), 165-168. Link

  • Hoyer, M., et al. "In-situ trapping of unstable lithiated heterocycles." Organic Letters, 2018. (Generalized citation for Barbier technique in heterocycles).
  • Reich, H. J. "Role of HMPA in Organolithium Chemistry." University of Wisconsin-Madison Chemistry Data. Link

Sources

Optimization

Technical Support Center: Purification Strategies for 1-Benzyl-4-piperidone Reaction Mixtures

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and practical solutions for a common challenge in pharmaceutical and chemical synthesis: the remov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and practical solutions for a common challenge in pharmaceutical and chemical synthesis: the removal of unreacted 1-benzyl-4-piperidone from product mixtures. As a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including fentanyl analogues and other piperidine-based scaffolds, ensuring its complete removal is critical for the purity and safety of the final compound.[1][2][3][4]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to adapt and troubleshoot your purification strategy effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key properties of 1-benzyl-4-piperidone that influence purification strategy?

Answer: Understanding the physicochemical properties of 1-benzyl-4-piperidone is the foundation for selecting an appropriate separation method. Its character is defined by a basic tertiary amine within the piperidone ring and a lipophilic benzyl group.[1] These features dictate its solubility and reactivity.

A common scenario involves the reductive amination of the ketone, converting it into a secondary or tertiary amine product.[4][5] The success of your purification will depend on exploiting the differences between the starting ketone and the resulting amine product.

Table 1: Physicochemical Properties of 1-Benzyl-4-piperidone

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₅NO---
Molecular Weight 189.26 g/mol [1][6]Influences diffusion rates in chromatography and volatility.
Physical State Liquid or low-melting solid (appears as a colorless to yellow oil or solid).[1][2][6]Determines if distillation or crystallization are viable options.
Boiling Point ~134 °C at 7 mmHg; ~158 °C at 11 mmHg.[2]High boiling point suggests vacuum distillation is necessary to avoid thermal degradation.
Density ~1.021 - 1.0875 g/mL at 25 °C.[1]Slightly denser than water. In extractions, the organic layer may be upper or lower depending on the solvent.
Solubility Soluble in organic solvents (ethanol, DMSO, DMF, toluene, dichloromethane).[1][3] Slightly soluble in water.[7]High organic solubility is ideal for chromatography and extraction. Limited water solubility can be exploited.
Basicity (pKa) The piperidine nitrogen makes the molecule basic.This is the most critical property for enabling separation by acid-base extraction.
Q2: I've performed a reaction (e.g., reductive amination) and need to remove the unreacted 1-benzyl-4-piperidone. Which method should I choose?

Answer: The optimal method depends on the properties of your desired product, the scale of your reaction, and the required final purity. The following decision tree and comparison table will guide your selection.

G start Crude Product Mixture is_solid Is the desired product a solid? start->is_solid is_stable Is the product thermally stable & volatile? is_solid->is_stable No cryst Recrystallization is_solid->cryst Yes polarity_diff Significant polarity difference between product and starting material? is_stable->polarity_diff No distill Vacuum Distillation is_stable->distill Yes basicity_diff Significant basicity difference or is product neutral? polarity_diff->basicity_diff No chrom Flash Chromatography polarity_diff->chrom Yes extraction Acid-Base Extraction basicity_diff->extraction Yes bisulfite Selective Bisulfite Extraction (Removes Ketone) basicity_diff->bisulfite No, and product is not a ketone no_good Consider Derivatization or Preparative HPLC basicity_diff->no_good No bisulfite->chrom Follow with chromatography if needed

Caption: Decision tree for selecting a purification method.

Table 2: Comparison of Primary Purification Techniques

MethodPrincipleProsCons
Flash Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel) due to polarity differences.[4][8]Highly versatile, applicable to most mixtures, provides high purity.Can be solvent-intensive, potential for product loss on acidic silica gel.
Acid-Base Extraction Utilizes the basicity of the piperidine nitrogen to move the compound from an organic to an acidic aqueous phase.[9][10][11]Fast, inexpensive, excellent for bulk removal and separating from neutral/acidic impurities.Ineffective if the product has similar basicity; can lead to emulsions.[8]
Selective Bisulfite Extraction The ketone functional group reacts with sodium bisulfite to form a water-soluble adduct, which is extracted into the aqueous phase.[12]Highly selective for the starting ketone, leaving other compounds in the organic layer. Simple and scalable.Only removes the ketone; will not separate other impurities. The reaction is reversible with base.[12]
Recrystallization Purification of solids based on solubility differences in a chosen solvent at different temperatures.[13][14]Can yield very high-purity crystalline material, cost-effective at scale.Only applicable to solid products; requires screening for a suitable solvent system.
Vacuum Distillation Separation of liquids based on differences in boiling points under reduced pressure.[14]Excellent for removing non-volatile impurities from a thermally stable liquid product.Requires thermal stability of the compound and a significant difference in boiling points.
Q3: My compound is streaking badly during silica gel chromatography. What causes this and how can I resolve it?

Answer: This is a classic problem encountered when purifying basic compounds like piperidines on standard silica gel.

  • Causality (The "Why"): Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your 1-benzyl-4-piperidone (and likely your amine product) interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to poor elution, resulting in broad, "tailing" peaks and often, low recovery.[8][15]

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., ethyl acetate/hexanes). The triethylamine is a stronger base that will preferentially bind to the acidic silanol groups, effectively "masking" them and allowing your compound to elute symmetrically.

G cluster_0 Without Triethylamine cluster_1 With Triethylamine Piperidone Basic Piperidone Interaction Strong Acid-Base Interaction Piperidone->Interaction Silica Acidic Silica Gel Silica->Interaction Result Peak Tailing & Poor Recovery Interaction->Result Piperidone_B Basic Piperidone Result_B Symmetrical Peak & Good Recovery Piperidone_B->Result_B Silica_B Acidic Silica Gel Masking TEA masks acidic sites Silica_B->Masking TEA Triethylamine (Et3N) TEA->Masking G A 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) in a separatory funnel. B 2. Add 1M HCl (aq). Shake vigorously. A->B C 3. Allow layers to separate. Basic piperidone is protonated and moves to the aqueous layer. B->C D Organic Layer: Contains neutral product and acidic impurities. C->D Top Layer E Aqueous Layer: Contains protonated 1-benzyl-4-piperidone. C->E Bottom Layer F 4. Drain aqueous layer. Repeat extraction of organic layer with fresh 1M HCl. D->F G 5. Combine organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate. F->G H Purified Product G->H

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 4-Pyrimidinyl-Piperidinols

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for addressing the poor aqueous solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for addressing the poor aqueous solubility frequently encountered with 4-pyrimidinyl-piperidinol derivatives. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility issues of this important chemical scaffold.

Question: Why are 4-pyrimidinyl-piperidinol compounds often poorly soluble in aqueous media?

Answer: The solubility of 4-pyrimidinyl-piperidinol derivatives is governed by a delicate balance between their hydrophilic and hydrophobic features. The core structure contains several key functional groups:

  • The Basic Piperidine Nitrogen: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 10-11.[1] At physiological pH, it is predominantly protonated.

  • The Pyrimidine Ring: This heterocyclic ring also contains nitrogen atoms that can act as hydrogen bond acceptors and may have a basic character, contributing to pH-dependent solubility.

  • The Hydroxyl Group (-OH): The "ol" in piperidinol signifies a hydroxyl group, which can participate in hydrogen bonding with water, a favorable interaction for solubility.

  • The Molecular Scaffold: The combined ring systems and any additional substituents contribute to the overall molecular size and lipophilicity (LogP). Larger, more complex molecules are often more difficult for solvent molecules to surround and solvate.[2]

Poor solubility typically arises when the hydrophobic character of the overall molecule, driven by its carbon framework and lipophilic substituents, outweighs the solubilizing effects of the polar, ionizable groups. Furthermore, the rigid structure and potential for strong intermolecular interactions (like hydrogen bonding) in the solid state can lead to high crystal lattice energy, which must be overcome for dissolution to occur.[1]

Question: How does pH critically influence the solubility of these compounds?

Answer: The presence of the basic piperidine nitrogen is the most significant factor in the pH-dependent solubility of these molecules. The relationship between pH and pKa dictates the ionization state of the compound.

  • In Acidic Media (pH < pKa): The piperidine nitrogen is protonated, forming a positively charged piperidinium cation. This salt form is generally much more soluble in water than the neutral free base.[3][4]

  • In Neutral or Basic Media (pH > pKa): The piperidine nitrogen exists predominantly as the neutral, uncharged free base. This form is typically less polar and therefore less water-soluble.

Therefore, adjusting the pH of the solvent is the most direct and powerful initial tool for manipulating the solubility of 4-pyrimidinyl-piperidinols.[5][6] A pH-solubility profile is an essential first experiment to characterize any new compound in this class.


Section 2: Troubleshooting Guide - A Systematic Approach to Solubility Enhancement

If you are facing poor solubility with your 4-pyrimidinyl-piperidinol compound, follow this systematic workflow. Start with the simplest and most direct methods before proceeding to more complex formulation strategies.

G cluster_start cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Intermediate Formulation cluster_tier3 Tier 3: Advanced Techniques cluster_end start Poor Solubility Observed in Aqueous Buffer ph_adjust Q: Can I adjust the pH? (See Protocol 1) start->ph_adjust First Step cosolvent Q: Can I use a co-solvent? (See Protocol 2 & Table 1) ph_adjust->cosolvent No, or pH is fixed success Sufficient Solubility Achieved ph_adjust->success Yes, issue solved salt Q: Is forming a stable salt a viable option? cosolvent->salt No, or precipitation occurs on dilution cosolvent->success Yes, issue solved cyclo Q: Can complexation with cyclodextrins help? salt->cyclo No, or salt is unstable salt->success Yes asd Amorphous Solid Dispersion (ASD) cyclo->asd No, or further enhancement needed particle Particle Size Reduction cyclo->particle Alternative Advanced Strategy cyclo->success Yes asd->success particle->success

Caption: A systematic workflow for troubleshooting solubility.

Tier 1: Initial & Simple Strategies

Question: My compound won't dissolve in my neutral aqueous buffer. What is the first thing I should do?

Answer: The first and most critical step is to assess and adjust the pH of your solvent.[1] Given the basic piperidine nitrogen, acidification is the most logical starting point.

  • Causality: By lowering the pH to at least 2 units below the piperidine's pKa (e.g., pH 4-5), you ensure near-complete protonation of the molecule. This converts the neutral free base into a more soluble cationic salt.[4][6]

  • Action: Attempt to dissolve the compound in a mildly acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) or by adding a small amount of a dilute acid like 0.1 M HCl. For a systematic approach, it is highly recommended to perform a full pH-Solubility Profile (see Protocol 1) .

Question: Adjusting the pH is not an option for my experiment (e.g., cell-based assay), or it wasn't sufficient. What's next?

Answer: The use of water-miscible organic co-solvents is the next most common strategy.[7] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[8]

  • Causality: A co-solvent system disrupts the hydrogen bonding network of water, reducing the interfacial tension between the aqueous solution and your hydrophobic compound, thereby increasing its solubility.[9]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[10] Stock solutions are often prepared at high concentrations (e.g., 10-50 mM) in 100% DMSO and then serially diluted into the final aqueous buffer.

  • Critical Pitfall: A major challenge is that the compound may precipitate upon dilution from the organic stock into the aqueous buffer. This occurs when the final concentration of the compound exceeds its thermodynamic solubility in the final mixed-solvent system. See the "Experimental Pitfalls" section for troubleshooting this common issue.

Co-SolventTypical Starting ConcentrationProsCons
DMSO ≤1% in final assayPowerful solvent for many compoundsCan be toxic to cells at >1%; may interfere with assays
Ethanol ≤5% in final assayLess toxic than DMSO; suitable for many biological systemsLess powerful solubilizer than DMSO for highly lipophilic compounds
PEG 400 5-20% in vehicleLow toxicity; commonly used in preclinical formulationsCan increase viscosity; may not be suitable for all assay types
Propylene Glycol 10-40% in vehicleGood safety profile; often used with other co-solventsMay cause irritation at high concentrations

Table 1: Properties of common co-solvents for solubility enhancement.[10][11]

Tier 2: Intermediate Formulation Strategies

Question: Simple pH and co-solvent adjustments are insufficient. When should I consider forming a dedicated salt of my compound?

Answer: If you require a solid form with improved dissolution properties for in vivo studies or if co-solvents are not viable, preparing a stable, crystalline salt is a robust and well-established strategy.[12]

  • Causality: Salt formation is a chemical modification that locks the ionizable compound in its highly soluble, charged state.[13][14] This can lead to a dramatic increase in both aqueous solubility and the rate of dissolution compared to the free base.[15] Approximately 50% of all APIs on the market are formulated as salts.[13]

  • Action: This involves reacting your basic compound with a suitable acid (e.g., hydrochloride, mesylate, tartrate) to form a new chemical entity with distinct physicochemical properties. A salt screening study is performed to identify the optimal counterion that provides the best balance of solubility, stability, and manufacturability.

Question: My compound is only weakly basic, or I need to further enhance solubility in a specific formulation. What is the role of cyclodextrins?

Answer: Complexation with cyclodextrins is an excellent strategy for increasing the apparent solubility of a compound in solution without altering its chemical structure.[3]

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They act as molecular hosts, encapsulating the poorly soluble "guest" molecule (your 4-pyrimidinyl-piperidinol). This inclusion complex shields the hydrophobic parts of your compound from water, presenting a new, larger entity with a hydrophilic surface, which has significantly improved aqueous solubility.[18][19]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used in pharmaceutical applications.[17][20]

  • Action: The ideal way to assess the potential of this technique is through a Phase Solubility Study (see Protocol 3) , which determines the binding constant and stoichiometry of the complex.

G cluster_system Aqueous System compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Host) cd->complex Encapsulates

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Tier 3: Advanced Formulation Approaches

Question: I need to maximize oral absorption for an in vivo study, and the previous methods are not sufficient. What advanced strategies can be employed?

Answer: When significant enhancement is required, more advanced pharmaceutical formulation techniques that modify the solid state of the drug are used. These are typically employed in later-stage drug development.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a solid polymer matrix.[21][22]

    • Causality: Crystalline materials have a highly ordered, low-energy state. By converting the drug to its amorphous (non-crystalline) form, you raise its free energy.[23][24] This higher energy state leads to a significant increase in apparent solubility and dissolution rate.[25] The polymer carrier serves to stabilize the amorphous form and prevent it from recrystallizing.[21]

    • Methods: Techniques like spray drying and hot-melt extrusion are used to create ASDs.[26]

  • Particle Size Reduction (Nanonization): This is a physical modification to increase the surface area of the drug particles.

    • Causality: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[27] By reducing the particle size from the micron to the nanometer range, you dramatically increase the surface area available for interaction with the solvent, which can significantly speed up dissolution.[28][29][30]

    • Methods: Techniques like jet milling or high-pressure homogenization are used to produce nanosuspensions.[28]

Section 3: Common Experimental Pitfalls & Advanced FAQs

Question: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I prevent this?

Answer: This is a very common problem indicating that the final concentration is above the compound's thermodynamic solubility limit in the final buffer/co-solvent mixture.

  • Strategy 1: Lower the Final Concentration: This is the simplest solution. Determine if your experiment can be successfully performed at a lower, more soluble concentration.

  • Strategy 2: Increase the Final Co-solvent Concentration: Check if your assay can tolerate a higher percentage of DMSO (or another co-solvent). Even increasing from 0.5% to 1% DMSO can make a significant difference.

  • Strategy 3: Modify the Dilution Method: Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try a "reverse" or stepwise dilution. Perform an intermediate dilution into a solution with a higher co-solvent percentage before the final dilution into the assay buffer.[3]

  • Strategy 4: Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 20 to the final aqueous buffer can help stabilize the compound and prevent precipitation by forming micelles.[5][11]

Question: How do I choose between salt formation and cyclodextrin complexation?

Answer: The choice depends on your compound's properties and your end goal.

  • Choose Salt Formation if: Your compound has a strongly ionizable group (like the piperidine nitrogen), and you need a stable, solid, and highly soluble form for long-term storage or for creating a solid dosage form (e.g., a tablet). Salt formation fundamentally changes the solid-state properties of the API.[13]

  • Choose Cyclodextrin Complexation if: Your compound is weakly ionizable or neutral, or if you need to increase solubility in solution for a liquid formulation or an in vitro assay without chemically modifying the API.[3] It is also very useful for masking taste or reducing local irritation.[16]

Section 4: Detailed Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile

This protocol provides a qualitative assessment of your compound's solubility at different pH values.

Materials:

  • Compound of interest

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • pH meter or pH strips

Methodology:

  • Preparation: Weigh 1-2 mg of your compound into three separate vials labeled "Acid," "Neutral," and "Base."

  • Solubilization:

    • To the "Neutral" vial, add 1 mL of deionized water.

    • To the "Acid" vial, add 1 mL of deionized water, then add 0.1 M HCl dropwise while vortexing until the pH is ~2-3.

    • To the "Base" vial, add 1 mL of deionized water, then add 0.1 M NaOH dropwise while vortexing until the pH is ~9-10.

  • Equilibration: Vortex each vial vigorously for 1-2 minutes. Allow the vials to sit at room temperature for at least 1 hour to reach equilibrium.

  • Observation: Visually inspect each vial for undissolved solid. A clear solution indicates good solubility at that pH, while a suspension or visible particles indicate poor solubility. This will immediately tell you if pH adjustment is a viable strategy.

Protocol 2: Co-Solvent Screening

This protocol helps determine the solubility of your compound in common co-solvent mixtures.

Materials:

  • Compound of interest

  • 100% DMSO

  • 100% Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom) and plate reader (optional, for quantitative analysis)

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of your compound (e.g., 20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate or microcentrifuge tubes, prepare a series of co-solvent/buffer mixtures. For example, for DMSO, prepare solutions of 10%, 5%, 2%, 1%, 0.5%, and 0% DMSO in your aqueous buffer.

  • Compound Addition: Add a fixed amount of your DMSO stock solution to each mixture to achieve your desired final compound concentration. Ensure the final DMSO concentration from the stock addition is accounted for.

  • Equilibration & Observation: Mix well and allow the plate/tubes to equilibrate for 1 hour. Visually inspect for precipitation. For a quantitative result, you can measure the amount of dissolved compound in the supernatant after centrifugation using a plate reader (UV-Vis) or HPLC.

Protocol 3: Phase Solubility Study with Cyclodextrins

This protocol, based on the method by Higuchi and Connors, is used to determine if a cyclodextrin can enhance the solubility of your compound.

Materials:

  • Compound of interest

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., phosphate buffer, pH 7.0)

  • Thermostatic shaker

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your buffer at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add Excess Compound: To a fixed volume of each cyclodextrin solution, add an excess amount of your solid 4-pyrimidinyl-piperidinol compound. Ensure enough solid is added so that undissolved material remains in every vial.

  • Equilibrate: Tightly seal the vials and place them in a thermostatic shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample and Filter: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Analyze Concentration: Dilute the filtered samples as needed and determine the concentration of your dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot and Interpret: Plot the total concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear plot with a positive slope (Type A diagram) indicates the formation of a soluble 1:1 complex and confirms that cyclodextrin is an effective solubilizing agent.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Lohani, S., et al. (2018). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Ascendia Pharma. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Ascendia Pharma. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Vallejo, J.P., et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Pharmaceutics. [Link]

  • Homayun, B., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Davis, M.E., & Brewster, M.E. (2004). Cyclodextrins as functional excipients. Nature Reviews Drug Discovery. [Link]

  • Mohammad, A., et al. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal. [Link]

  • Di, Y., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. International Journal of Molecular Sciences. [Link]

  • Shinde, P., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Serajuddin, A.T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Elder, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Lonza. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Lonza Pharma & Biotech. [Link]

  • American Pharmaceutical Review. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. American Pharmaceutical Review. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Moreton, C. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach. Asian Journal of Pharmacy and Technology. [Link]

  • Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen Life Sciences. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Onodera, R., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]

  • ACS Combinatorial Science. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. [Link]

  • ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]

  • World Scientific News. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. [Link]

Sources

Optimization

Technical Support Center: Preventing Dehydration of Tertiary 4-Piperidinols

Welcome to the Advanced Troubleshooting Guide for the synthesis and manipulation of tertiary 4-piperidinols. As a Senior Application Scientist, I have designed this guide to address one of the most notorious and conseque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and manipulation of tertiary 4-piperidinols. As a Senior Application Scientist, I have designed this guide to address one of the most notorious and consequential side reactions in medicinal chemistry: the accidental dehydration of tertiary 4-piperidinols to 1,2,3,6-tetrahydropyridines.

This is not merely a matter of lost synthetic yield; it is a critical safety and purity issue. The dehydration of these specific intermediates can inadvertently generate highly neurotoxic byproducts. The most infamous example is the accidental synthesis of1 during the esterification of a tertiary 4-piperidinol, which selectively destroys dopaminergic neurons and induces irreversible Parkinsonism[1].

Mechanistic Insight: The E1 Elimination Liability

To prevent dehydration, we must first understand the causality behind it. The tertiary hydroxyl group at the C4 position of a piperidine ring is exceptionally labile under acidic conditions, proceeding rapidly through an 2[2].

When exposed to Brønsted acids (like TFA or HCl), the hydroxyl group is protonated to form a highly reactive alkyloxonium ion. Because the resulting C4 carbocation is tertiary, the loss of water is thermodynamically favored. Furthermore, the 3 to this cationic intermediate, accelerating the rate-limiting step[3]. Subsequent deprotonation at C3 or C5 yields the stable, yet highly undesirable, tetrahydropyridine double bond.

E1_Mechanism A Tertiary 4-Piperidinol (Stable Starting Material) B Protonated Alcohol (Alkyloxonium Ion) A->B + H+ (Acidic Conditions) C Tertiary Carbocation (Highly Reactive) B->C - H2O (Rate Limiting Step) D 1,2,3,6-Tetrahydropyridine (Dehydrated Alkene) C->D - H+ (Elimination)

Fig 1: E1 dehydration mechanism of tertiary 4-piperidinols to tetrahydropyridines.

Troubleshooting & FAQs

Q1: I am trying to remove an N-Boc protecting group from my tertiary 4-piperidinol using standard TFA/DCM, but I only isolate the dehydrated tetrahydropyridine. How can I prevent this? A1: Standard Boc deprotection conditions (TFA or HCl at room temperature) are far too harsh for this substrate class. The strong Brønsted acids rapidly protonate the tertiary alcohol, driving the E1 dehydration. You must pivot to 4[4]. The most robust solution is using Oxalyl Chloride in Methanol . This system generates HCl in situ at exceptionally low, controlled concentrations, allowing for 5 without triggering the elimination cascade[5]. Alternatively, Lewis acids like Sn(OTf)₂ can coordinate to the Boc carbonyl to facilitate cleavage without high proton activity[4].

Q2: I need to esterify the tertiary hydroxyl group (e.g., making a propionate ester). The reaction with propionic anhydride and an acid catalyst turned completely black and yielded the dehydrated alkene. What went wrong? A2: You have inadvertently recreated the exact conditions that led to the 6[6]. Heating a tertiary 4-piperidinol with an anhydride under acidic conditions above 30°C heavily favors E1 elimination over esterification[1]. To prevent this, avoid acid catalysts and high temperatures entirely . Use an acyl chloride combined with a non-nucleophilic base (like Pyridine) and a catalytic amount of DMAP, running the reaction strictly at 0°C.

Q3: My compound is stable during the reaction, but I lose it to dehydration during the aqueous workup. Why? A3: Prolonged exposure to acidic aqueous layers (e.g., washing with 1M HCl or saturated NH₄Cl) during extraction can protonate the alcohol. If the organic solvent is subsequently concentrated on a rotary evaporator at elevated temperatures (>40°C) while trace acid is still present, dehydration will occur. Always quench reactions with a mild base (e.g., saturated NaHCO₃) to ensure the aqueous layer is slightly alkaline (pH 7.5-8.0) before extraction, and keep rotary evaporation bath temperatures below 30°C.

DecisionTree Start Goal: Transform Tertiary 4-Piperidinol Q1 Need Boc Deprotection? Start->Q1 Q2 Need Esterification? Start->Q2 Boc1 Avoid: TFA or HCl + Heat (E1 Dehydration Risk) Q1->Boc1 High Risk Est1 Avoid: Acidic Anhydrides + Elevated Temps (>30°C) Q2->Est1 High Risk Boc2 Use: Oxalyl Chloride / MeOH or Lewis Acids (Sn(OTf)2) Boc1->Boc2 Safe Alternative Est2 Use: Acyl Chloride + DMAP / Pyridine at 0°C Est1->Est2 Safe Alternative

Fig 2: Decision tree for selecting safe reaction conditions to prevent E1 dehydration.

Quantitative Data: Boc Deprotection Method Comparison

The following table summarizes the quantitative risk and expected yields when applying various Boc deprotection strategies to sensitive tertiary 4-piperidinols.

MethodReagentsTemperatureTimeDehydration RiskTypical Yield
Standard Acid TFA / DCM (1:1)25 °C1 - 2 hCritical (>80% alkene)< 20%
Mild HCl Generation Oxalyl Chloride / MeOH25 °C1 - 4 hLow 80 - 90%
Lewis Acid Sn(OTf)₂ / DCM0 °C to 25 °C2 - 3 hLow 75 - 85%
Deep Eutectic Solvent Choline Chloride / pTSA25 °C2 - 4 hModerate 70 - 85%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify that the desired transformation occurred without triggering the E1 dehydration pathway.

Protocol 1: Mild N-Boc Deprotection (Oxalyl Chloride / Methanol)

This method leverages the slow, in situ generation of HCl to remove the Boc group without protonating the tertiary alcohol to the point of elimination.

  • Setup: Dissolve the N-Boc protected tertiary 4-piperidinol (1.0 mmol) in anhydrous methanol (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Execution: At room temperature (20-25°C), add oxalyl chloride (3.0 mmol, 3.0 equiv) dropwise over 5 minutes. Stir the reaction mixture at room temperature for 1 to 4 hours.

  • Self-Validation (LC-MS Checkpoint): Withdraw a 5 µL aliquot and analyze via LC-MS.

    • Success Criterion: Look for the complete disappearance of the starting material and the appearance of a new peak with a mass of [M+H - 100] (corresponding to the loss of the Boc group).

    • Failure Criterion: If dehydration has occurred, you will observe a mass of [M+H - 118] (loss of Boc and water). If the -118 peak is absent, the system validates that dehydration was successfully prevented.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure (bath temp <30°C). Neutralize the residue immediately with saturated aqueous NaHCO₃ (10 mL) until the pH is ~8.0. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

Protocol 2: Safe Esterification of Tertiary 4-Piperidinols

This method avoids the acidic conditions and heat that historically led to the synthesis of the MPTP neurotoxin.

  • Setup: Dissolve the tertiary 4-piperidinol (1.0 mmol) in anhydrous dichloromethane (5.0 mL) under an inert nitrogen atmosphere.

  • Execution: Add anhydrous pyridine (3.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Cool the reaction flask strictly to 0°C using an ice bath.

  • Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.2 mmol) dropwise over 10 minutes. Maintain the temperature at 0°C and stir for 2 hours.

  • Self-Validation (LC-MS Checkpoint): Analyze a quenched aliquot via LC-MS.

    • Success Criterion: The product mass must be [M+H + Acyl_Mass - 1] .

    • Failure Criterion: A mass of [M+H - 18] indicates the starting material dehydrated instead of esterifying.

  • Workup: Quench the reaction at 0°C with cold saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane, wash the organic layer with brine, dry over Na₂SO₄, and concentrate at room temperature.

References

  • A Parkinson-like neurologic deficit in primates is caused by a novel 4-substituted piperidine - PubMed. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF0iByaA3TrSE3EphX6iLOBY1iLccWf5zFDI83kIWoueOklSoPEacYl-tzf9C-MBmRriyAWWA_OYTg93cIitc4hZdy5slN4KCJ_Zt94i__cQecamtYZ4CKBB0Ui0BzTIvj7w==]
  • Desmethylprodine - Wikipedia. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJO61RQhfmaSUAna-rztBVpSWgGCT9in1RwPGbB7OppjQBsRmbD5k56yx9P6Vf_BvUVIVkHONJ83_Omsp-n_9HUUmoruEKedhXj4t6elfFHZw63a0NPerw-UXLalwpUt4gb1ylbgF5NA==]
  • Dehydration and Stabilization of a Reactive Tertiary Hydroxyl Group in Solid Oral Dosage Forms of BMS-779788 - PubMed. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO-rxsGL1ho8M_fSwB4_dmPnuc8zTGpzTBsbHCDKOgl3fai2QJ2FNPWTtsklwt5mDVJzD5Rw9CM0V5CPlIsILFwtjFam8Sg3lXYtVJuUOJgztOPMeY9hyoLidMnM51P0rsb_g=]
  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtceJXx5fXWYEY1EBroPme4_NnMbMYf71CosN_LNXkjf_v7WacM38mh4XnV-u5TyzclpkBsP-0ZjZYL7EFKgTLqjmESVSeU6_vA-B57z0h8DHoSP8zIOOW31Se7TtUnUxP9ivlEk5TfWYesZY9knHwbUGn2eFtRxHq-1rFVm17s-1cfuoumEZewtaD2uebPJJiP2XhRupYbZlCeH7eTpAb3bK14VV5tphmDPDNSNfggE-YDuLd9MIZviP-gq-6eNtS3KnCVdA0b6MQsO-IQ9H96xZu1SutKC7Zyb6pBrjb3rCIQg_g5Sf0LpOLcXfgxG6zy_v0JX0IlBL4HCNTZDt1t-q5T3rg10DPMmQL0PubGc5-oW0-BjBh9qJt]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENAlFMHBr1VSCUZMv0MDHIin1SfBx5UMK8q4a0A_VSbCp1W4mb1iOtHD2FXNNLpB_IJGWe5mCgbfuFbFXvit8aJ9EWZAdWB5CjdLE6QYEFOxfYeKUYMGzneAhzilLhRn0RKksXCk8zmSv5jxcNa3rf2pdZYICTIaia7M8=]
  • Technical Support Center: Alternative Methods for N-Boc Deprotection - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu-65ygq_nGiRa4_Fqgati69IzaJ0n9MHWr1NPT6pxt0CF1it7WqKz220GMYvyRqohWXTCarpN1PanZwYjDPuC58TK2iZ9adTVKKP76DeLNneOODlYc2kUElwLZWFzt4_heKH6Z0XqZ6LrQ2wnA-Bwhdd7-AM47OSJhaRMZRQYhlur2277rwMf6cRPNTGaxaXsWj_ZQmNGscuAjG5AZmk=]
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGjgFZ-PuSP2DJiMwCUOB5i1a8IdR5GfWxU-BxfUz7bJ5V2DvCJDhMImaOPh1hn1rKei9RbZ3Q5N68ehTmCCDYCIrfLcJ0RqWg2w7aExY5OwGJiKtGsGIFcidKCoONT8W51hQ=]

Sources

Troubleshooting

Overcoming steric hindrance in 4-substituted piperidine synthesis

Ticket System: Advanced Troubleshooting & Methodologies Status: Online Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance in 4-Substituted Piperidine Synthesis[1] Introduction: The "Chair" Conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Troubleshooting & Methodologies

Status: Online Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance in 4-Substituted Piperidine Synthesis[1]

Introduction: The "Chair" Conformation Challenge

Welcome to the Piperidine Synthesis Helpdesk. If you are here, you are likely battling the thermodynamic realities of the piperidine ring. Unlike planar aromatics, the piperidine ring exists predominantly in a chair conformation.[1] Substituents at the C4 position (para to the nitrogen) face unique steric challenges:

  • 1,3-Diaxial Interactions: Bulky groups at C4 prefer the equatorial position to avoid clashing with axial protons at C2/C6.[1] Forcing a substituent axial (often required for specific biological activity) requires overcoming significant energy barriers (

    
    -values).[1]
    
  • Nitrogen Lone Pair Effects: The stereoelectronics of the amine (even when protected) can influence the trajectory of incoming nucleophiles.

  • Beta-Hydride Elimination: In transition metal catalysis, the C4 protons are perfectly aligned for

    
    -hydride elimination, often killing cross-coupling reactions before they finish.[1]
    

Below are the resolved tickets for the most common failure modes in this chemistry.

Ticket #001: Nucleophilic Addition Fails on 4-Piperidone

User Report:

"I am trying to add a bulky aryl Grignard (e.g., 2-tolylmagnesium bromide) to N-Boc-4-piperidone. I see no product, only recovered starting material and some enolization byproducts. The Grignard acts as a base, not a nucleophile."[1]

Diagnosis: Standard Grignard reagents are highly basic.[1] With sterically hindered ketones like N-protected-4-piperidones, the reagent abstracts an


-proton (enolization) rather than attacking the carbonyl carbon.[1]

The Fix: The Organocerium Protocol (Imamoto Reagent) You must switch to organocerium chemistry. Lanthanide reagents are highly oxophilic but much less basic than their lithium/magnesium counterparts.[1] The Cerium(III) coordinates strongly to the carbonyl oxygen, activating it for nucleophilic attack while suppressing the basicity that leads to enolization.

Protocol: Anhydrous Organocerium Addition

Reagents:

  • Anhydrous CeCl

    
     (Critical: must be dry)
    
  • Organolithium or Grignard reagent (RLi or RMgX)

  • N-Boc-4-piperidone[1]

  • THF (anhydrous)

Step-by-Step:

  • Drying CeCl

    
    :  Commercially available CeCl
    
    
    
    [1][2]·7H
    
    
    O must be dried.[1] Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring. The powder should turn from clumpy to fine/milky.[1]
  • Slurry Formation: Suspend the dried CeCl

    
     (1.5 equiv) in anhydrous THF at room temperature. Stir for 2 hours (or sonicate) until a milky suspension forms.
    
  • Transmetallation: Cool the slurry to -78°C. Add your organolithium/Grignard (1.5 equiv) dropwise. Stir for 30–60 minutes. This generates the organocerium species (

    
    ).
    
  • Addition: Add N-Boc-4-piperidone (1.0 equiv) in THF dropwise at -78°C.

  • Workup: Warm to room temperature slowly. Quench with dilute acetic acid or NH

    
    Cl.
    

Why this works: The Ce(III) acts as a Lewis acid, coordinating the carbonyl oxygen.[1] This lowers the LUMO energy of the C=O bond, making it susceptible to attack even by bulky nucleophiles, while the non-basic nature of the reagent prevents proton abstraction.

Ticket #002: Cross-Coupling Failures (sp³-sp²)

User Report:

"I need to couple a 4-bromopiperidine with an aryl zinc reagent (Negishi) or boronic acid (Suzuki). The reaction stalls, or I get the elimination product (tetrahydropyridine)."

Diagnosis: Traditional Pd-catalyzed cross-coupling at secondary alkyl halides is notoriously difficult.[1] The oxidative addition is slow due to sterics, and the resulting alkyl-palladium intermediate undergoes rapid


-hydride elimination faster than it can reductively eliminate the product.

The Fix: Metallaphotoredox Dual Catalysis (Ni/Ir) Abandon Palladium. Switch to a Nickel/Photoredox dual catalytic system (pioneered by MacMillan/Molander).[1]

Mechanism Shift: Instead of a concerted oxidative addition (blocked by sterics), this method uses a radical pathway.[1]

  • The photocatalyst generates a radical at the C4 position of the piperidine (from a bromide, silicate, or carboxylic acid).[1]

  • This planar radical (sp²) has no steric trouble adding to the Nickel catalyst.[1]

  • Nickel undergoes reductive elimination to form the bond.[1]

Protocol: Ni/Photoredox Arylation[3][4]

Reagents:

  • Substrate: 4-Bromopiperidine (protected)[1]

  • Partner: Aryl Bromide[3][4][5]

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1-2 mol%)
  • Metal Catalyst: NiCl

    
    ·glyme (5 mol%) with dtbbpy ligand
    
  • Base: Cs

    
    CO
    
    
    
    or TDAE
  • Solvent: DMF or DMSO (degassed)

  • Light Source: Blue LED (450 nm)

Workflow:

Photoredox_Cycle cluster_0 Radical Generation cluster_1 Nickel Cycle Ir_Excited Ir(III)* Excited State Piperidine_Br 4-Bromo-Piperidine Ir_Excited->Piperidine_Br SET Piperidine_Rad C4-Radical (Planar) Piperidine_Br->Piperidine_Rad -Br⁻ Ni_III Ar-Ni(III)-Pip Piperidine_Rad->Ni_III Radical Capture Ni_0 Ni(0) Complex Ni_II_Ar Ar-Ni(II)-Br Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_II_Ar->Ni_III + C4-Radical Ni_III->Ni_0 SET Reduction (from Ir) Product 4-Aryl-Piperidine Ni_III->Product Reductive Elimination

Caption: Simplified Dual Catalytic Cycle. The planar radical intermediate overcomes the steric barrier of oxidative addition.

Ticket #003: Reductive Amination Stalled[6]

User Report:

"I'm reacting 4-piperidone with a secondary amine. The imine won't form, or the ketone reduces to an alcohol before the amine attaches."

Diagnosis: Sterically hindered amines react slowly with ketones.[1][6] If you use standard NaBH


, it reduces the ketone to an alcohol (dead end) faster than the imine forms.[1]

The Fix: Titanium Activation & Milder Reductants You need to force the equilibrium toward the imine/enamine before introducing the hydride source, and use a hydride source that only reacts with imines.

Troubleshooting Guide
VariableStandard Condition (Fail)Optimized Condition (Pass)
Lewis Acid NoneTi(OiPr)

(Titanium Isopropoxide)
Reductant NaBH

NaBH(OAc)

(Sodium Triacetoxyborohydride)
Solvent MethanolDCE (1,2-Dichloroethane) or THF
Timing One-pot simultaneous addSequential: Stir amine + ketone + Ti(OiPr)

for 6h, then add reductant.[1]

Protocol:

  • Mix amine (1.1 equiv), ketone (1.0 equiv), and Ti(OiPr)

    
     (1.2 equiv) in dry THF.
    
  • Stir at room temperature (or 50°C for very hindered substrates) for 6–12 hours. Note: The solution often turns yellow/orange indicating imine formation.

  • Dilute with ethanol/THF.

  • Add NaBH

    
     (or NaBH(OAc)
    
    
    
    ) carefully.[1]
  • Critical Workup: Quench with water. A white precipitate (TiO

    
    ) will form.[1] Filter this through Celite before extraction to avoid emulsions.[1]
    

FAQ: Stereochemistry & Conformation

Q: I need the cis-4-substituted piperidine (axial substituent). How do I get it? A: This is a battle against thermodynamics (A-values).

  • Kinetic Control: Use L-Selectride® (lithium tri-sec-butylborohydride) at -78°C to reduce a 4-substituted enone or imine.[1] The bulky hydride attacks from the less hindered equatorial face, forcing the new substituent into the axial position.

  • Thermodynamic Control: Dissolving metal reduction (Na/NH

    
    ) or H
    
    
    
    /Pd usually yields the thermodynamic trans (equatorial) product.

Q: Why does my 4-substituted piperidine show broad peaks in NMR? A: You are likely seeing slow ring inversion or rotameric species (if N-acylated/Boc).[1]

  • Test: Run the NMR at 50°C. If peaks sharpen, it’s rotamers.[1] If they coalesce, it’s ring inversion.[1]

  • Implication: 4-substituted piperidines with bulky groups can "lock" the ring, making one conformer observable.[1]

References

  • Organocerium Reagents (Imamoto Reagent)

    • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1] Journal of the American Chemical Society, 1989.[1]

  • Photoredox/Nickel Cross-Coupling

    • Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides."[1] Science, 2014.[1]

  • Reductive Amination Optimization

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, 1996.[1]

  • Titanium(IV)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 1990.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol, a heterocyclic compound of interest in medicinal chemistry. By...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral features with those of structurally related alternatives, we offer researchers, scientists, and drug development professionals a robust framework for structural verification and characterization.

Foundational Principles: Structure and Predicted Proton Environments

The accurate interpretation of a ¹H NMR spectrum begins with a thorough understanding of the molecule's structure. 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is a complex molecule comprising three distinct chemical moieties: a benzyl group, a piperidinol core, and a pyrimidinyl substituent. Each of these fragments contains unique proton environments that will give rise to characteristic signals in the NMR spectrum.

The presence of a chiral center at the C4 position renders the protons on the piperidine and benzyl methylene groups diastereotopic, which can lead to more complex splitting patterns than might otherwise be expected.

Caption: Molecular structure of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol with key proton groups labeled.

Comparative Spectral Analysis: Building Interpretation from Simpler Scaffolds

To logically assign the proton signals of our target molecule, we will compare its expected spectrum to those of simpler, commercially available precursors: 1-Benzyl-4-piperidinol and 1-Benzyl-4-piperidone. This comparative approach allows us to observe the electronic influence of each substituent on the chemical shifts of neighboring protons.

CompoundBenzyl-H (aromatic)Benzyl-CH₂Piperidine-H (α to N)Piperidine-H (β to N/C4)Other
1-Benzyl-4-piperidone [1][2][3]~7.3 ppm (m)~3.6 ppm (s)~2.8 ppm (t)~2.5 ppm (t)N/A
1-Benzyl-4-piperidinol [4]7.2-7.3 ppm (m)~3.5 ppm (s)~2.7 ppm (m)~1.6-1.9 ppm (m)OH: ~2.1 ppm (s, br)
Target Molecule (Predicted) 7.2-7.4 ppm (m)~3.5 ppm (s)~2.3-2.8 ppm (m)~1.7-2.2 ppm (m)Pyrimidinyl-H: 8.5-9.2 ppm; OH: Variable

Analysis of Comparative Data:

  • Piperidine Protons (β to N): The most significant shift is observed for the protons on C3 and C5 of the piperidine ring. In 1-Benzyl-4-piperidone, the electron-withdrawing effect of the adjacent carbonyl group deshields these protons, pushing them downfield to ~2.5 ppm. When the carbonyl is reduced to a hydroxyl group in 1-Benzyl-4-piperidinol, these protons become more shielded and shift upfield to the 1.6-1.9 ppm range.[1][4]

  • Benzyl Protons: The chemical shifts of the benzyl group protons remain relatively consistent across all three compounds, typically appearing as a multiplet around 7.2-7.4 ppm for the aromatic ring and a singlet around 3.5 ppm for the methylene (-CH₂-) bridge.[4][5][6] This indicates that substitutions at the distant C4 position of the piperidine ring have a minimal electronic effect on the benzyl moiety.

  • Introduction of the Pyrimidinyl Group: The introduction of the pyrimidinyl ring in the target molecule is expected to cause the most dramatic changes in the aromatic region of the spectrum. Protons on electron-deficient heteroaromatic rings like pyrimidine are highly deshielded and are expected to appear far downfield, typically between 8.5 and 9.2 ppm.[7][8]

Predicted ¹H NMR Spectrum of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

Based on the fragment analysis and comparative data, we can predict the ¹H NMR spectrum. The signals are assigned based on their expected chemical shift, multiplicity, and integration.

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ, HₑPyrimidinyl H-2', H-6'~9.1Singlet2HProtons on pyrimidine ring, highly deshielded by two adjacent nitrogen atoms.
HₑPyrimidinyl H-4'~8.7Singlet1HProton on pyrimidine ring, deshielded by adjacent nitrogen atoms.[7][9]
Hₘ,ₙ,ₒBenzyl (Aromatic)7.20 - 7.40Multiplet5HStandard chemical shift range for protons on a monosubstituted benzene ring.[5]
HₗBenzyl (-CH₂-)~3.55Singlet2HBenzylic protons adjacent to a nitrogen atom. May appear as an AB quartet if rotation is hindered.[10]
Hᵢ,ₖ (axial) & Hₕ,ⱼ (equatorial)Piperidine (α to N)2.60 - 2.80Multiplet4HProtons on carbons adjacent to the piperidine nitrogen.[11][12]
Hₑ,₉ (axial) & Hₔ,₟ (equatorial)Piperidine (β to N)1.70 - 2.20Multiplet4HProtons on carbons adjacent to the substituted C4 position.
-OHHydroxylVariableSinglet (broad)1HChemical shift is dependent on solvent, concentration, and temperature. Often exchanges with D₂O.

Standard Experimental Protocol

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following section outlines a validated methodology for acquiring the ¹H NMR spectrum of the target compound.

Workflow for ¹H NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) a->b c Add internal standard (e.g., TMS, 0.03% v/v) b->c d Transfer solution to a 5 mm NMR tube c->d e Insert sample into spectrometer and lock on solvent signal d->e f Shim magnet coils to optimize field homogeneity e->f g Acquire spectrum: - Pulse angle: 30° - Acquisition time: ~4s - Relaxation delay: 2s - Number of scans: 16-64 f->g h Apply Fourier Transform g->h i Phase correct the spectrum h->i j Calibrate chemical shift scale to TMS (0.00 ppm) i->j k Integrate signals and analyze multiplicities j->k

Caption: Standardized workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent. The choice of solvent is critical:

      • CDCl₃ (Deuterated Chloroform): A common, non-polar solvent suitable for many organic compounds. The hydroxyl proton may be broad or exchange with residual water.

      • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that is excellent for observing exchangeable protons like -OH and -NH, as it reduces the rate of exchange and often results in sharper signals.[13]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The protocol is based on a standard 400 MHz NMR spectrometer.[9][14]

    • Insert the NMR tube into the spinner and place it in the spectrometer's magnet.

    • Locking: The instrument's frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

    • Acquisition: Set the experimental parameters. For a standard ¹H spectrum, typical values include a 30-45° pulse angle, an acquisition time of 3-5 seconds, and a relaxation delay of 1-2 seconds. Averaging 16 to 64 scans is usually sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is then phase-corrected to ensure all peaks are upright and have a flat baseline.

    • The chemical shift axis is calibrated by setting the signal for the internal standard, Tetramethylsilane (TMS), to 0.00 ppm.[15]

    • The final spectrum is integrated to determine the relative number of protons corresponding to each signal.

Conclusion

The ¹H NMR spectrum of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is complex but can be fully interpreted through a systematic, fragment-based approach. The key identifying features are the highly deshielded signals of the pyrimidinyl protons above 8.5 ppm, the multiplet for the benzyl aromatic protons around 7.3 ppm, the benzylic methylene singlet near 3.5 ppm, and the distinct sets of multiplets for the piperidine ring protons. By comparing the spectrum to simpler analogues and following a validated experimental protocol, researchers can confidently verify the structure of this and other related molecules, ensuring the integrity of their chemical research and development efforts.

References

  • Wikipedia. Piperidine. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • AIP Publishing. (2018). Experimental and Optimized Studies of Some Pyrimidine Derivatives. [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. [Link]

  • Royal Society of Chemistry. Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • PubChem, National Institutes of Health. 1-Benzyl-4-piperidylamine. [Link]

  • University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem, National Institutes of Health. 1-Benzyl-4-piperidone. [Link]

  • University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • International Journal of Pharmaceutical Sciences and Research. STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Pyrimidinyl-Piperidine Impurities

Introduction: The pyrimidinyl-piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents targeting a wide array of diseases. The inherent basicity of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrimidinyl-piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents targeting a wide array of diseases. The inherent basicity of the piperidine and pyrimidine nitrogen atoms imparts specific physicochemical properties that are advantageous for biological activity but can present unique challenges during analytical method development. Ensuring the purity and stability of these drug substances is paramount for patient safety and regulatory compliance. The International Council for Harmonisation (ICH) has established rigorous guidelines, particularly ICH Q3A(R2) for new drug substances, that mandate the reporting, identification, and qualification of impurities.[1][2] This guide provides a comprehensive, experience-driven comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of pyrimidinyl-piperidine impurities.

Pillar 1: Understanding the Analytical Challenge

The successful development of an impurity profiling method begins with a thorough understanding of the analyte and its potential impurities. Pyrimidinyl-piperidine compounds are prone to specific degradation pathways and may carry over process-related impurities from their synthesis.

  • Process-Related Impurities: These can include starting materials, intermediates, by-products, and reagents used during synthesis.[1][2] For example, the synthesis of N-(hetero)aryl piperidines can sometimes result in residual starting pyridines or anilines.

  • Degradation Products: These arise from the chemical breakdown of the drug substance. A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products. To achieve this, forced degradation (stress testing) is an indispensable part of method development.[3][4] By subjecting the drug substance to harsh conditions (acid/base hydrolysis, oxidation, heat, and light), we can purposefully generate degradation products and ensure the analytical method can detect them.[3][5]

The workflow for a forced degradation study is a foundational step in creating a stability-indicating method.

G cluster_0 Forced Degradation Workflow API Pyrimidinyl-Piperidine Drug Substance Stress Apply Stress Conditions (ICH Q1A) API->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C) Stress->Thermal Photo Photolytic Stress (ICH Q1B) Stress->Photo Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study workflow.

Pillar 2: Strategic Method Development & Comparative Analysis

A systematic, multi-faceted screening approach is the most efficient path to a robust method. We will compare key chromatographic parameters using a hypothetical pyrimidinyl-piperidine compound, "Pyrimidipiperidine," to illustrate the decision-making process.

Column Stationary Phase: The Heart of the Separation

The choice of stationary phase dictates the primary separation mechanism. For polar, basic compounds like pyrimidipiperidine, a simple C18 column may not always provide optimal peak shape or selectivity.

  • C18 (L1 Classification): The industry workhorse, offering excellent hydrophobic retention. However, the basic nitrogen in the piperidine ring can interact with residual acidic silanols on the silica surface, leading to peak tailing.

  • Phenyl-Hexyl (L11 Classification): This phase provides an alternative selectivity through π-π interactions with the aromatic pyrimidine ring. It can be particularly effective at resolving impurities with subtle structural differences in the aromatic portion of the molecule.

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These columns have a polar group embedded within the alkyl chain. This feature makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and can offer unique selectivity for basic compounds by minimizing interactions with surface silanols.

Comparative Data 1: Stationary Phase Performance

Stationary PhaseResolution (API vs. Impurity A)Tailing Factor (API)Rationale for Performance
Standard C18 (4.6x150mm, 5µm)1.41.8Poor resolution and significant tailing due to secondary interactions of the piperidine nitrogen with silanols.
Phenyl-Hexyl (4.6x150mm, 3µm)2.11.3Improved resolution due to π-π interactions with the pyrimidine ring; better peak shape.
Polar-Embedded C18 (4.6x150mm, 3µm)1.91.1Excellent peak shape due to shielding of silanols, with good overall resolution.
Mobile Phase pH: Controlling Retention and Peak Shape

For ionizable compounds, mobile phase pH is the most powerful tool for controlling retention and peak shape. The pKa of the piperidine ring is typically around 11, while pyrimidine is a much weaker base.[]

  • Low pH (2.5 - 3.5): At this pH, both the piperidine and pyrimidine nitrogens will be fully protonated. This positive charge results in repulsion from residual positive charges on the silica surface, minimizing peak tailing. It is the recommended starting point for method development.

  • Mid pH (6.0 - 8.0): Operating in this range can be problematic. It may be close to the pKa of the silanols on the column, leading to mixed-mode interactions and poor peak shape. Furthermore, standard silica columns are not stable above pH 8.

Comparative Data 2: Effect of Mobile Phase pH (Phenyl-Hexyl Column)

Mobile Phase BufferpHRetention Time (API, min)Tailing Factor (API)
0.1% Formic Acid2.712.51.2
20mM Phosphate Buffer7.09.82.2
Organic Modifier: Fine-Tuning Selectivity

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally provides higher efficiency (sharper peaks) and lower backpressure.

  • Methanol: Can offer different selectivity and is sometimes better at solubilizing certain compounds.

A screening of both solvents is always recommended. For Pyrimidipiperidine, a gradient using acetonitrile provided the best resolution between all process and degradation impurities.

Pillar 3: A Systematic Workflow for Method Development

A structured approach saves time and ensures all critical parameters are evaluated. This workflow is designed to move from broad screening to fine optimization efficiently.

G Start Step 1: Define Goals (Analyte Properties, ICH Thresholds) Forced_Deg Step 2: Forced Degradation (Generate Impurities) Start->Forced_Deg Screening Step 3: Initial Screening (Columns, pH, Organic Modifier) Forced_Deg->Screening Optimization Step 4: Method Optimization (Gradient, Temperature, Flow Rate) Screening->Optimization Validation Step 5: Method Validation (ICH Q2(R1)) Optimization->Validation End Final, Robust Method Validation->End

Caption: Systematic HPLC method development workflow.

Experimental Protocol: Optimized Method for Pyrimidipiperidine

This protocol represents a validated, stability-indicating method resulting from the systematic development process described above.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector Wavelength: 265 nm (or Diode Array Detector scanning 200-400 nm)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 60
    30.0 90
    35.0 90
    35.1 5

    | 40.0 | 5 |

2. Solution Preparation:

  • Diluent: 50:50 (v/v) Water:Acetonitrile

  • Standard Solution: Accurately weigh ~10 mg of Pyrimidipiperidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 0.1 mg/mL).

  • Sample Solution: Accurately weigh ~10 mg of Pyrimidipiperidine sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 0.1 mg/mL).

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Tailing Factor: The tailing factor for the Pyrimidipiperidine peak must be ≤ 1.5.

  • Precision: The relative standard deviation (%RSD) of the peak areas for the five replicate injections must be ≤ 2.0%.

  • Resolution: (If applicable, using a resolution standard) The resolution between two closely eluting peaks must be ≥ 1.5.

Method Validation Summary

A validated method provides documented evidence of its reliability.[2] The optimized method described above was validated according to ICH Q2(R1) guidelines.

Table 3: Summary of Validation Data

ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the API and its impurities. Peak purity of stressed samples > 99.5%.Method is specific.
Linearity (LOQ to 150% of impurity spec.) r² > 0.999 for API and all known impurities.r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2% for impurities spiked at three levels.80.0% - 120.0%
Precision (%RSD) Repeatability (n=6): < 1.5%Intermediate Precision: < 2.0%Repeatability: ≤ 5.0%Intermediate: ≤ 5.0%
Limit of Quantitation (LOQ) 0.015% (relative to 0.1 mg/mL API)S/N ratio ≥ 10

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • Gour, S. et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Research and Applications. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Patel, P. et al. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Xu, Z. et al. (2021). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. [Link]

  • Qiu, Y. et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Phenylpiperidines and 4-Pyrimidinylpiperidines: A Bioisosteric Analysis

Introduction: The Privileged Piperidine Scaffold In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a wide array of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a wide array of biological targets with high affinity. Its conformational flexibility and the basicity of its nitrogen atom allow it to serve as a versatile anchor for pharmacophoric elements. This guide provides an in-depth comparison of two prominent classes of piperidine-containing compounds: the classical 4-phenylpiperidines and the increasingly significant 4-pyrimidinylpiperidines.

The core distinction lies in the aromatic system attached to the 4-position of the piperidine ring. The substitution of a phenyl ring with a pyrimidine ring is a prime example of bioisosteric replacement—a cornerstone strategy in modern drug design.[1][2] This guide will dissect the profound implications of this substitution on receptor interaction, physicochemical properties, and overall biological activity, providing researchers with the foundational knowledge to make informed decisions in scaffold selection and lead optimization.

The Archetype: Understanding the 4-Phenylpiperidine Core

The 4-phenylpiperidine moiety is a foundational chemical scaffold from which a multitude of pharmacologically active compounds have been derived.[3] Its presence is notable in numerous approved drugs, particularly those targeting the central nervous system (CNS).

Pharmacological Landscape: Historically, 4-phenylpiperidines are most famously associated with opioid analgesics like pethidine (meperidine) and fentanyl, which target μ-opioid receptors.[4][5][6] However, their utility extends far beyond analgesia. This scaffold is also integral to:

  • Antipsychotics: The butyrophenone class, including haloperidol, features a 4-phenylpiperidine core and functions primarily through dopamine D2 receptor antagonism.[4]

  • Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) like paroxetine utilize this structure.[4]

  • Dopaminergic Stabilizers: Pridopidine, a treatment for Huntington's disease, is a 4-phenylpiperidine derivative that acts as a state-dependent D2 antagonist.[7]

Structure-Activity Relationship (SAR) and Mechanistic Insights: The biological activity of 4-phenylpiperidines is governed by several key structural features:

  • The Phenyl Ring: This group primarily engages with biological targets through non-specific hydrophobic and van der Waals interactions, as well as π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

  • The Piperidine Nitrogen: At physiological pH, this nitrogen is typically protonated, forming a crucial ionic bond with acidic residues (e.g., Aspartic Acid) in the target protein. Modifications to the N-substituent dramatically modulate potency and selectivity.[5][8]

  • Conformational Isomerism: The orientation of the phenyl group relative to the piperidine ring (axial vs. equatorial) is critical for optimal receptor fit and, consequently, for biological activity.[9] For many opioid analgesics, the phenyl axial conformation is believed to be the bioactive conformation, as it mimics the orientation of the phenol ring in morphine.[8][9] Computational and X-ray crystallography studies are essential for understanding these preferences.[9][10]

  • Ring Substitution: Substituents on the phenyl ring can further refine activity. For instance, a meta-hydroxyl group on the phenyl ring can significantly enhance opioid receptor affinity, while para-substituents have been shown to modulate affinity for monoamine oxidase (MAO) enzymes.[8][11]

While highly successful, the phenyl group's lipophilicity can contribute to poor solubility and a higher potential for off-target effects, including inhibition of cytochrome P450 enzymes and the hERG channel.[2]

The Bioisostere: The Strategic Advantage of the 4-Pyrimidinylpiperidine Scaffold

The replacement of a phenyl ring with a pyrimidine heterocycle is a strategic decision in lead optimization aimed at overcoming the limitations of the former. Pyrimidine is an excellent bioisostere for the phenyl ring due to its similar size and planar structure, but it introduces transformative chemical properties.[1][12]

Key Physicochemical and Pharmacological Advantages:

  • Enhanced Receptor Interactions: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating a π-deficient system. More importantly, they act as hydrogen bond acceptors . This single feature is transformative, allowing for specific, directional interactions with hydrogen bond donors (e.g., backbone amides or polar side chains) in a target's binding site. This can lead to a dramatic increase in both potency and selectivity.[1]

  • Improved Physicochemical Properties (ADME):

    • Solubility: The polar nitrogen atoms generally increase the aqueous solubility of the molecule compared to its phenyl counterpart, which is a major advantage for drug development.[2][13]

    • Metabolic Stability: The phenyl ring is susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. The nitrogen atoms in the pyrimidine ring can block these metabolic soft spots or alter the regioselectivity of metabolism, often leading to improved metabolic stability and a more favorable pharmacokinetic profile.[2]

    • Reduced Lipophilicity: The introduction of heteroatoms typically lowers the molecule's lipophilicity (LogP), which can reduce non-specific binding, decrease plasma protein binding, and mitigate toxicity risks like phospholipidosis.[2][13]

  • Expanded Target Space: The ability to form hydrogen bonds opens up new target classes where such interactions are critical for high-affinity binding. This has led to the successful development of pyrimidine-containing drugs across a vast range of therapeutic areas, including oncology (kinase inhibitors), infectious diseases, and immunology.[1][12][14]

A notable example demonstrating the value of combining these scaffolds is LEI-401, a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). In this molecule, an (S)-3-phenylpiperidine is attached to a pyrimidine-4-carboxamide core, showcasing how these fragments can be synergistically combined to achieve high potency and drug-like properties.[15][16][17]

Comparative Summary: Phenyl vs. Pyrimidinyl

Feature4-Phenylpiperidine4-PyrimidinylpiperidineRationale & Implication
Primary Interactions Hydrophobic, π-π stacking, van der Waals.All of the above, plus directional hydrogen bonding .The pyrimidine's H-bond acceptor capability allows for more specific and higher-affinity interactions, often leading to increased potency and selectivity.[1]
Lipophilicity (LogP) Generally higher.Generally lower.Lower LogP in pyrimidinyl analogs can improve solubility, reduce off-target binding, and lead to a better safety profile.[2][13]
Aqueous Solubility Often limited.Generally improved.The polar nitrogen atoms increase polarity and the potential for solvation, aiding formulation and bioavailability.
Metabolic Profile Prone to oxidative metabolism on the phenyl ring.Ring nitrogens can block sites of metabolism or alter its course, often increasing stability.Improved metabolic stability can lead to longer half-life and lower required doses.[2]
Target Classes Well-established for CNS receptors (Opioid, Dopamine, Serotonin).[7][8]Highly versatile; widely used for enzymes like kinases, proteases, and other targets where H-bonding is key.[1][12]The pyrimidine scaffold offers broader applicability in modern target-focused drug discovery, especially in oncology and immunology.
Design Strategy Often a starting point from historical leads or screening hits.A rational design choice for bioisosteric replacement to improve ADME/Tox properties and target engagement.Represents a modern, property-driven approach to drug design.

Experimental Workflow for Scaffold Comparison

Objectively comparing analogs from both series requires a systematic, multi-tiered evaluation process. The causality behind this workflow is to establish a comprehensive structure-activity and structure-property relationship, ensuring that decisions are data-driven at each stage.

G cluster_0 Phase 1: Synthesis & In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation A Chemical Synthesis (Phenyl & Pyrimidinyl Analogs) B Primary Target Engagement (Binding Ki, Enzymatic IC50) A->B Characterize E In Vitro ADME (Solubility, Permeability, Metabolic Stability, PPB) A->E Profile Properties C Functional Activity (Cell-based Agonist/Antagonist Assays) B->C Validate Function D Selectivity Panel (Screening against related targets) C->D Assess Specificity F Pharmacokinetics (PK) (Rodent IV/PO Dosing) D->F E->F Select Candidates G Pharmacodynamics (PD) (Target Engagement Biomarkers) F->G Correlate Exposure & Effect H Efficacy Studies (Disease-relevant Animal Model) G->H Test Therapeutic Hypothesis I Lead Candidate Selection H->I

Caption: Standard workflow for comparing novel chemical entities.

Detailed Experimental Protocols:

  • Chemical Synthesis:

    • Objective: To produce high-purity compounds for biological evaluation.

    • Method for 4-Phenylpiperidines: Often synthesized via routes involving precursors like 1-benzyl-4-piperidone or through coupling reactions like the Suzuki-Miyaura coupling.[3][11][18]

    • Method for 4-Pyrimidinylpiperidines: Typically synthesized by nucleophilic aromatic substitution (SNAr) of a halo-pyrimidine with a piperidine derivative, or via condensation reactions of β-ketoesters with S-alkylisothioureas followed by functionalization.[19][20]

    • Validation: Structure confirmed by 1H NMR, 13C NMR, and mass spectrometry. Purity (>95%) assessed by HPLC.

  • Primary Target Engagement (Binding Assay):

    • Objective: To quantify the affinity of the compound for its intended molecular target.

    • Protocol (Radioligand Binding):

      • Prepare cell membranes or purified protein expressing the target receptor.

      • Incubate the biological material with a known radioligand (e.g., [3H]-dopamine for D2 receptors) at a fixed concentration.

      • Add increasing concentrations of the test compound (phenyl vs. pyrimidinyl analog).

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity on the filter using liquid scintillation counting.

      • Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

    • Validation: The assay includes controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand) to ensure data integrity.

  • In Vitro ADME (Metabolic Stability Assay):

    • Objective: To predict the rate of metabolic clearance of a compound.

    • Protocol (Liver Microsomal Stability):

      • Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes.

      • Initiate the metabolic reaction by adding the cofactor NADPH.

      • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

      • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

    • Validation: The experiment is run alongside positive control compounds with known high and low metabolic rates (e.g., verapamil and warfarin, respectively) to validate the activity of the microsomal batch.

Illustrative Case Study: Optimizing a Kinase Inhibitor

To demonstrate the practical application of these principles, consider a hypothetical lead optimization campaign.

Scenario: A 4-phenylpiperidine lead compound (Cpd-Phenyl ) is identified as a moderate inhibitor of a therapeutic kinase target. However, it suffers from poor aqueous solubility (<5 µM) and significant off-target activity against a related kinase.

Hypothesis: Replacing the phenyl ring with a 2-aminopyrimidine will enable a critical hydrogen bond with the kinase hinge region, improving potency and selectivity. This change is also predicted to enhance solubility.

Binding Mode Hypothesis Diagram:

G cluster_0 Cpd-Phenyl (Lead) cluster_1 Cpd-Pyrimidinyl (Optimized) a Phenyl Ring b Hydrophobic Pocket a->b π-stacking c 2-Amino-Pyrimidine Ring d Hinge Region (Backbone NH) c->d H-Bond e Hydrophobic Pocket c->e π-stacking

Caption: Phenyl vs. Pyrimidinyl binding modes in a kinase.

Hypothetical Data Summary:

ParameterCpd-Phenyl (Lead)Cpd-Pyrimidinyl (Optimized)Outcome
Target Kinase IC50 250 nM15 nM 16.7x Potency Increase
Off-Target Kinase IC50 400 nM>10,000 nM >25x Selectivity Gain
Aqueous Solubility 3 µM75 µM 25x Solubility Increase
Microsomal Half-Life 18 min55 min 3x Metabolic Stability Increase

This hypothetical data illustrates how the single bioisosteric switch from phenyl to pyrimidinyl can simultaneously and dramatically improve potency, selectivity, and critical drug-like properties, validating the strategic rationale.

Conclusion

The choice between a 4-phenylpiperidine and a 4-pyrimidinylpiperidine scaffold is a critical decision in drug design that hinges on the specific therapeutic goal.

  • The 4-phenylpiperidine scaffold is a time-tested, highly effective framework, particularly for CNS targets where hydrophobic interactions are paramount. Its vast historical database provides a rich source of SAR knowledge, making it an excellent starting point for many discovery programs.

  • The 4-pyrimidinylpiperidine scaffold represents a more modern, rational approach that leverages the principles of bioisosterism to engineer superior molecules. The introduction of hydrogen-bonding capabilities and the modulation of physicochemical properties provide medicinal chemists with powerful tools to enhance potency, selectivity, and the overall ADME/Tox profile.

Ultimately, the pyrimidine bioisostere offers a level of versatility and tunability that often proves decisive in converting a promising hit into a viable clinical candidate. Understanding the fundamental differences in their biological and chemical behavior is essential for any researcher working to develop the next generation of piperidine-based therapeutics.

References

  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023–3027. [Link]

  • Pontoriero, G., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]

  • Koelsch, C. F. (1943). A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society, 65(11), 2460–2461. [Link]

  • Pettersson, F., et al. (2012). Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. Journal of Medicinal Chemistry, 55(6), 2851–2863. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1985). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 28(5), 577–584. [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127–1133. [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028–3033. [Link]

  • Froimowitz, M. (1982). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. Retrieved from [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(18), 13184-13247. [Link]

  • Li, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. In Chemical and Biological Aspects of Drug Dependence. Retrieved from [Link]

  • Vlasova, O., & Vlasov, S. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 754-760. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • Pferschy-Wenzig, E. M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

  • Pain Physician. (n.d.). Opioid Pharmacology. Pain Physician. Retrieved from [Link]

  • van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Diagram]. ResearchGate. Retrieved from [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • Bernier, J. L., et al. (1980). Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Journal of Pharmaceutical Sciences, 69(11), 1343-1345. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Retrieved from [Link]

  • Pferschy-Wenzig, E. M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

  • Li, G., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(9), 6125-6129. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Zhang, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products. [Link]

  • Bentham Science. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15). [Link]

  • Wang, Z., et al. (2020). Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities. European Journal of Medicinal Chemistry, 186, 111881. [Link]

  • Anaesthesia. (n.d.). Pethidine (mepiridine). Anaesthesia. Retrieved from [Link]

  • Terrie, Y. C. (2011). An Overview of Opioids. Pharmacy Times. Retrieved from [Link]

Sources

Comparative

Decoding Molecular Fingerprints: A Comparative Guide to the Infrared Spectroscopy of Tertiary Alcohols and Pyrimidines

In the landscape of pharmaceutical and organic chemistry research, the precise identification and structural elucidation of molecules are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and organic chemistry research, the precise identification and structural elucidation of molecules are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, providing a unique vibrational fingerprint of a molecule's functional groups. This guide offers an in-depth, comparative analysis of the characteristic IR spectral features of two crucial chemical classes: tertiary alcohols and pyrimidines. By understanding the nuances of their IR spectra, researchers can confidently identify these moieties, monitor reactions, and ensure the integrity of their compounds.

The Vibrational Language of Molecules: A Primer on IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. These absorptions are detected and plotted as a spectrum, typically showing wavenumber (cm⁻¹) on the x-axis versus transmittance or absorbance on the y-axis. The position, intensity, and shape of the absorption bands provide a wealth of information about the functional groups present.

The vibrations can be broadly categorized as stretching (a change in bond length) and bending (a change in bond angle). The energy required for these vibrations, and thus the position of the IR peak, is influenced by factors such as bond strength, the mass of the atoms involved, and the overall molecular structure.

The Signature of a Tertiary Alcohol: Unraveling the -OH and C-O Vibrations

Tertiary alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms, exhibit distinct features in their IR spectra that allow for their differentiation from primary and secondary alcohols.

The most prominent and recognizable peak in the IR spectrum of an alcohol is the O-H stretching vibration.[1][2][3] Due to hydrogen bonding between alcohol molecules in the condensed phase (neat liquid or solid), this peak appears as a strong and characteristically broad band in the region of 3200-3550 cm⁻¹ .[4][5] The broadness arises from the varying strengths of hydrogen bonds within the sample, leading to a range of O-H bond vibrational frequencies.[3] In a very dilute solution in a non-polar solvent, where hydrogen bonding is minimized, a sharp, "free" O-H stretching peak can be observed around 3600-3650 cm⁻¹ .[1][4]

The key to distinguishing tertiary alcohols from their primary and secondary counterparts lies in the position of the C-O stretching vibration. This strong absorption arises from the stretching of the carbon-oxygen single bond. For tertiary alcohols, the C-O stretch is found at a higher wavenumber, typically in the range of 1100-1210 cm⁻¹ .[6] This shift to a higher frequency compared to primary (1000-1075 cm⁻¹) and secondary (1075-1150 cm⁻¹) alcohols is a reliable diagnostic tool.[4][6]

Other, weaker absorptions for tertiary alcohols include an in-plane O-H bend, which can be observed around 1350 ± 50 cm⁻¹ , and an out-of-plane O-H wag at approximately 650 ± 50 cm⁻¹ .[2][6]

Visualizing the Key Vibrations of a Tertiary Alcohol

Caption: Key IR vibrational modes for a tertiary alcohol.

The Complex Spectrum of Pyrimidine: A Heterocyclic Fingerprint

Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the ring. Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and many pharmaceuticals.[7][8] The IR spectrum of pyrimidine and its derivatives is more complex than that of tertiary alcohols due to the presence of multiple bond types and vibrational modes within the aromatic ring.[7][9]

The key spectral regions for pyrimidine derivatives are:

  • C-H Stretching: For aromatic C-H bonds, stretching vibrations typically appear above 3000 cm⁻¹, often in the range of 3000-3100 cm⁻¹ . If alkyl substituents are present, their C-H stretching vibrations will be observed in the 2850-2970 cm⁻¹ region.[7][8]

  • Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring give rise to a series of medium to strong absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹ .[7][10] These bands are highly characteristic of the heterocyclic ring structure.

  • Ring Vibrations and Bending: The pyrimidine ring also undergoes various in-plane and out-of-plane bending vibrations, which contribute to a complex pattern of absorptions in the fingerprint region below 1400 cm⁻¹. These are often sensitive to the substitution pattern on the ring.[10]

The presence of substituents dramatically influences the IR spectrum of pyrimidine derivatives. For instance:

  • Amino Groups (-NH₂): An amino-substituted pyrimidine will show N-H stretching vibrations as one or two sharp bands in the 3300-3500 cm⁻¹ region.[8] An NH₂ scissoring (bending) vibration may also be seen near 1600 cm⁻¹.[7]

  • Carbonyl Groups (C=O): Pyrimidine derivatives containing carbonyl groups, such as uracil or thymine, will exhibit a strong C=O stretching absorption in the range of 1650-1720 cm⁻¹ .[7][8]

  • Methyl Groups (-CH₃): Methyl substituents will show characteristic C-H stretching below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[7]

Visualizing the Pyrimidine Ring Vibrations

Caption: Key IR vibrational modes for the pyrimidine ring.

Comparative Data Summary

Functional Group/VibrationTertiary AlcoholPyrimidineIntensity
O-H Stretch (H-bonded) 3200-3550 cm⁻¹N/AStrong, Broad
N-H Stretch (if present) N/A3300-3500 cm⁻¹Medium, Sharp
Aromatic C-H Stretch N/A3000-3100 cm⁻¹Medium
Aliphatic C-H Stretch 2850-2970 cm⁻¹2850-2970 cm⁻¹ (if substituted)Medium to Strong
C=O Stretch (if present) N/A1650-1720 cm⁻¹Strong
Ring C=C & C=N Stretch N/A1400-1650 cm⁻¹Medium to Strong
C-O Stretch 1100-1210 cm⁻¹N/AStrong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following provides a generalized workflow for obtaining an IR spectrum using a modern Fourier Transform Infrared (FTIR) spectrometer, suitable for both tertiary alcohols and pyrimidine derivatives.

Objective: To obtain a clean, interpretable IR spectrum of a solid or liquid sample.

Materials:

  • FTIR Spectrometer (e.g., with an Attenuated Total Reflectance (ATR) accessory)

  • Sample (tertiary alcohol or pyrimidine derivative)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Workflow:

FTIR_Workflow Start Start Background 1. Collect Background Spectrum Start->Background Clean 2. Clean ATR Crystal Background->Clean Apply_Sample 3. Apply Sample to ATR Crystal Clean->Apply_Sample Collect_Spectrum 4. Collect Sample Spectrum Apply_Sample->Collect_Spectrum Process 5. Process and Analyze Spectrum Collect_Spectrum->Process End End Process->End

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Step-by-Step Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The sample compartment should be closed to minimize atmospheric interference (water vapor and CO₂).

  • Background Collection:

    • Ensure the ATR crystal is clean and free of any residue.

    • Collect a background spectrum. This measures the instrument's response and the ambient atmospheric conditions, which will be subtracted from the sample spectrum.

  • Sample Preparation and Application:

    • For Liquid Samples (e.g., a tertiary alcohol): Place a single drop of the liquid onto the center of the ATR crystal.

    • For Solid Samples (e.g., a pyrimidine derivative): Place a small amount of the solid powder onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Initiate the sample scan. The software will automatically ratio the sample measurement against the previously collected background spectrum to generate the final IR spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove all traces of the sample.

  • Data Analysis:

    • Use the spectrometer software to label the significant peaks.

    • Compare the obtained peak positions with the reference values provided in this guide and other spectral databases to confirm the presence of the expected functional groups.

Conclusion

The ability to accurately interpret IR spectra is a fundamental skill for scientists in drug discovery and chemical research. Tertiary alcohols and pyrimidines, while both organic molecules, present vastly different and highly characteristic IR fingerprints. The broad O-H stretch and the specific C-O stretch are tell-tale signs of a tertiary alcohol. In contrast, the complex pattern of ring stretching and bending vibrations, along with the significant influence of substituents, defines the spectrum of a pyrimidine. By mastering the interpretation of these spectral features, researchers can accelerate their synthetic and analytical workflows, ensuring the structural integrity of their compounds with a high degree of confidence.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Zenodo. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Sanyal, N. K., & Goel, R. K. (1976). The vibrational and electronic spectra of 5-methyl pyrimidine and 4-methyl pyrimidine. Journal of the Indian Chemical Society, 53, 1103-1106.
  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives. Applied Science and Biotechnology Journal for Advanced Research.
  • Srivastava, S. L., Prasad, M., & Rohitashava. (1985). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 25(4), 481-489.
  • Belloc, J., & Garrigou-Lagrange, C. (1984). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12), 729-743.
  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Organic Chemistry. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). FT-IR data of pyrimidine derivatives compounds.
  • Chemistry, University of Wisconsin-Madison. (n.d.). Infrared spectra of alcohols and phenols. [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Deshmukh, R., Jha, A., & Thakur, A. S. (2019). IR, NMR spectral data of pyrimidine derivatives.
  • LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

  • Varner, M. E., & Sibert, E. L. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. The Journal of Physical Chemistry A, 114(25), 6829-6838.
  • Wang, Z., Li, Y., & Liu, J. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Molecules, 28(9), 3824.
  • LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 1-Benzyl-4-Heteroaryl-Piperidinols

Executive Summary The 1-benzyl-4-heteroaryl-piperidinol scaffold represents a critical pharmacophore in modern drug design, serving as the structural backbone for neurokinin-1 (NK1) antagonists, opioid analgesics, and ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzyl-4-heteroaryl-piperidinol scaffold represents a critical pharmacophore in modern drug design, serving as the structural backbone for neurokinin-1 (NK1) antagonists, opioid analgesics, and acetylcholinesterase inhibitors.

This guide objectively compares the structural analysis of these compounds via Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods like Solution-State NMR and Computational Modeling (DFT) . While NMR provides dynamic solution data, our analysis demonstrates that SC-XRD is the only method capable of definitively resolving the axial/equatorial orientation of the C4-hydroxyl group—a determinant factor in receptor binding affinity (e.g., "lock-and-key" fit).

Key Finding: The heteroaryl substitution at the C4 position introduces unique steric and electronic effects that often deviate from standard chair conformations seen in phenyl-analogs, necessitating crystallographic verification.

Methodological Comparison: SC-XRD vs. Alternatives

In the context of stereochemical assignment for 4-substituted piperidines, "performance" is defined by resolution, stereochemical certainty, and detection of intermolecular interactions.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSingle Crystal XRD (Gold Standard) Solution State NMR (1H/13C/NOESY) Computational Modeling (DFT)
Stereochemistry Absolute (Definitive Axial/Equatorial assignment)Inferred (Based on coupling constants

)
Predictive (Energy minima dependent)
Conformation Precise bond lengths/angles in solid stateTime-averaged ensemble (fast exchange)Theoretical gas-phase or implicit solvent
Intermolecular Forces Direct visualization of H-bonding networksIndirect evidence (concentration dependence)Calculated potential energy surfaces
Sample Requirement Single crystal (~0.1–0.3 mm)~5–10 mg dissolved sampleNone (Virtual)
Limitation Requires crystalline solid; packing forces may distort structureSignal broadening; difficult in rigid systemsAccuracy depends on basis set/functional
Why SC-XRD Wins for this Scaffold

For 1-benzyl-4-heteroaryl-piperidinols, the anomeric effect and steric clash between the benzyl group and the C4-substituents often lead to distorted chair or twist-boat conformations. NMR signals for the C4-proton are often obscured or broadened. SC-XRD bypasses this by providing a direct 3D map of electron density.

Structural Analysis & Performance Metrics[1][2][3]

This section details the specific structural performance of the 1-benzyl-4-heteroaryl-piperidinol class, derived from experimental crystallographic data.

Conformational Preference (The "Chair" vs. "Boat")

The piperidine ring typically adopts a chair conformation . However, the introduction of a heteroaryl group (e.g., thiophene, pyridine) at C4 creates a competition for the equatorial position.

  • Standard Phenyl Analog: The bulky phenyl group almost exclusively occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Heteroaryl Variant: Our analysis reveals that heteroaryl rings with lone pairs (e.g., 2-pyridyl) can stabilize the axial orientation through intramolecular hydrogen bonding with the C4-hydroxyl group.

Hydrogen Bonding Networks

The "performance" of the crystal lattice is governed by its stability.

  • Primary Interaction: Intermolecular O-H···N hydrogen bonds link molecules into infinite 1D chains.

  • Bond Distance: Typical

    
     distances range from 2.75 Å to 2.85 Å , indicating strong electrostatic stabilization.
    
Table 2: Typical Crystallographic Parameters for this Class

Based on aggregate data from structural analogs (e.g., Monoclinic systems).

ParameterValue / RangeSignificance
Crystal System MonoclinicMost common packing for polar organic molecules.
Space Group

or

Centrosymmetric; favored for racemic mixtures.
C4–OH Orientation Axial (minor) / Equatorial (major)Determines H-bond donor capability.
C–N Bond Length 1.46 – 1.48 ÅStandard

amine character.
Piperidine Puckering

Å
Indicates deviation from ideal chair geometry.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and analysis of these compounds.

Synthesis Workflow (Grignard Addition)

Objective: Synthesize 1-benzyl-4-(heteroaryl)piperidin-4-ol.

  • Preparation: Flame-dry a 100 mL round-bottom flask under

    
     atmosphere.
    
  • Reagent Formation: Generate the heteroaryl-magnesium bromide (Grignard) in situ by adding the heteroaryl bromide (10 mmol) to Mg turnings (12 mmol) in anhydrous THF. Reflux for 1 hour.

  • Addition: Cool the solution to 0°C. Add 1-benzyl-4-piperidone (10 mmol) dissolved in THF dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour reaction mixture into saturated

    
     (aq) at 0°C.
    
  • Extraction: Extract with EtOAc (

    
     mL). Dry organic layer over 
    
    
    
    .[1][2]
  • Isolation: Concentrate in vacuo to yield the crude piperidinol.

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for XRD.

  • Solvent System: Ethanol/Hexane (1:1) or Methanol/Dichloromethane.[3]

  • Method:

    • Dissolve 20 mg of pure compound in 2 mL of solvent in a small vial.

    • Cover the vial with Parafilm and poke 3-4 small holes with a needle.

    • Place in a vibration-free environment at 20°C.

    • Timeline: Crystals typically appear within 48–72 hours.

Analytical Workflow Diagram

G Synthesis 1. Synthesis (Grignard Reaction) Purification 2. Purification (Column Chromatography) Synthesis->Purification Crystallization 3. Crystallization (Slow Evaporation) Purification->Crystallization XRD 4. X-Ray Diffraction (Data Collection) Crystallization->XRD Quality Check Structure 5. Structure Solution (SHELXT/OLEX2) XRD->Structure Analysis 6. Conformational Analysis Structure->Analysis Analysis->Synthesis SAR Optimization

Figure 1: Integrated workflow for the structural elucidation of piperidinol derivatives, from synthesis to SAR feedback.

Mechanistic Insight: The "Receptor Fit"

Understanding the crystal structure allows us to predict biological efficacy.

  • The "Lock": The NK1 or Opioid receptor binding pocket.

  • The "Key": The 1-benzyl-4-heteroaryl-piperidinol.

Causality: The crystal structure reveals that the benzyl group acts as a hydrophobic anchor. If the piperidine ring is twisted (as seen in some bulky heteroaryl derivatives), the benzyl tail is forced into a different vector, potentially clashing with receptor residues (e.g., Trp or Phe). This explains why certain analogs show nanomolar affinity while stereoisomers are inactive.

Self-Validation:

  • If the

    
     of the crystal solution is < 5%, the model is statistically valid.
    
  • If the thermal ellipsoids are spherical, the static model is a good representation of the dynamic molecule.

References

  • Vertex AI Search. (2025). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH. Available at: [Link]

  • ResearchGate. (2025).[4] Crystal Structure and Synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine. ResearchGate. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[5] Available at: [Link]

  • NIH. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive operational plan for the proper and safe disposal of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol. As a novel or sp...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive operational plan for the proper and safe disposal of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol. As a novel or specialized research chemical, it requires meticulous handling and disposal to ensure personnel safety, environmental protection, and regulatory compliance. This document synthesizes best practices derived from safety protocols for structurally similar compounds and general principles of hazardous waste management.

Core Principle: Hazard Assessment and Characterization

Direct and comprehensive safety data for 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is not extensively documented. Therefore, a conservative approach is mandated, where the potential hazards are inferred from its constituent structural motifs: the N-benzylpiperidine core and the pyrimidine group.

  • N-Benzyl-4-piperidinol Core: Structurally related compounds, such as 1-Benzyl-4-piperidinol and N-Benzyl-4-piperidone, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Pyrimidine Moiety: Pyrimidine and its derivatives are heterocyclic aromatic compounds that must be handled with care to avoid exposure.[3][4]

Personal Protective Equipment (PPE) and Handling

All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.[5][6] The minimum required PPE is outlined below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent direct skin contact and absorption.[5][7]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from accidental splashes or dust particles.[3][5]
Body Protection A standard laboratory coat.To prevent contamination of personal clothing.[4][5]

Immediate Action: Spill Management Protocol

In the event of an accidental spill, prompt and correct action is critical to contain the material and prevent exposure.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase air exchange.

  • Contain: Wearing the appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[1][8][9]

  • Collect: Carefully sweep or scoop the absorbed material into a dedicated, properly labeled hazardous waste container. Avoid creating dust.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.[8]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.[4]

Standard Operating Procedure: Disposal Protocol

The disposal of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol must not involve drain or standard trash disposal.[9][10] The only acceptable method is through a licensed hazardous waste management service, coordinated by your institution.

Step 1: Waste Segregation

Collect all waste containing 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol in a dedicated container. This includes:

  • Unused or expired solid compound.

  • Contaminated consumables (e.g., weighing papers, pipette tips, gloves).

  • Solutions containing the compound.

To prevent unintended chemical reactions, do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids.[5][8]

Step 2: Containerization

Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste.[7][8]

Step 3: Labeling

The waste container must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste ".[7][11]

  • The full chemical name: "1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol ". Do not use abbreviations or chemical formulas.[11]

  • An accurate list of the container's contents, including any solvents.

  • Appropriate hazard pictograms (e.g., irritant, harmful).

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11] This area must be:

  • Secure and under the control of laboratory personnel.

  • Well-ventilated.

  • Away from heat sources, ignition sources, and incompatible materials.[4][11]

Step 5: Professional Disposal

When the container is nearly full, or as per your institution's policy, arrange for its collection.

  • Contact your organization's Environmental Health and Safety (EHS) department or a designated hazardous waste coordinator.[8][11]

  • Provide them with an accurate description of the waste for proper manifest documentation and disposal in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[12][13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol.

G Start Start: Identify Waste 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood Assess->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Solid_Container Containerize Solid Waste (Contaminated PPE, Solids) Segregate->Solid_Container Liquid_Container Containerize Liquid Waste (Solutions, Solvents) Segregate->Liquid_Container Label Label Container: 'Hazardous Waste' Full Chemical Name Solid_Container->Label Liquid_Container->Label Store Store in Secure Satellite Accumulation Area Label->Store Contact Contact EHS for Pickup Store->Contact End End: Professional Disposal Contact->End

Caption: Disposal workflow for 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol.

References

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer [online]. Available at: [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health [online]. Available at: [Link]

  • PYRIMIDINE 99% MSDS. Loba Chemie [online]. Available at: [Link]

  • 1-Benzylpiperidin-4-ol. PubChem, National Center for Biotechnology Information [online]. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research [online]. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA) [online]. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific [online]. Available at: [Link]

  • 1-Benzyl-4-piperidylamine. PubChem, National Center for Biotechnology Information [online]. Available at: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH [online]. Available at: [Link]

  • Pharmaceutical Waste Management. Lee County, Florida [online]. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire [online]. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime [online]. Available at: [Link]

  • 4-piperidinol. CAS Common Chemistry [online]. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses [online]. Available at: [Link]

  • 4-Benzylpiperidine. Wikipedia [online]. Available at: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate [online]. Available at: [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. International Journal of Chemistry Studies [online]. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

Comprehensive Safety and Handling Guide: 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol A Senior Application Scientist's Procedural Directive for Researchers, Scientists, and Drug Development Professionals This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

A Senior Application Scientist's Procedural Directive for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this directive is synthesized from established safety protocols for handling analogous chemical structures, including piperidine and benzyl derivatives, to ensure the highest degree of safety in the laboratory. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, providing not just procedural steps but the scientific rationale behind them.

Hazard Analysis and Risk Mitigation

Before any handling of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol, a thorough risk assessment is mandatory. While specific toxicological data for this compound is likely limited, an evaluation of its structural components—a benzyl group and a piperidinol-pyrimidine moiety—suggests potential hazards that must be respected. Piperidine derivatives can be irritants and may be harmful if ingested or absorbed through the skin.[1] The benzyl group can also contribute to skin and eye irritation.[2] Therefore, all handling should occur in a controlled environment, such as a chemical fume hood, to minimize inhalation exposure.[3][4]

Key Potential Hazards:

  • Dermal: Potential for skin irritation or absorption.

  • Ocular: Risk of serious eye irritation or damage.[2][5]

  • Inhalation: Possible respiratory tract irritation, particularly if the compound is a fine powder.

  • Ingestion: May be harmful if swallowed.[6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[8][9] The following PPE is mandatory when handling 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This primary engineering control is essential for preventing the inhalation of any airborne particles or vapors.

Essential PPE Ensemble
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[10]The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. For tasks with a higher risk of splashes, consider wearing a more robust glove, such as neoprene, as the outer layer.[5]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a significant risk of splashing.[10][11]Safety glasses do not provide a complete seal and are inadequate for protecting against chemical splashes.[10] Goggles and a face shield offer comprehensive protection for the eyes and face.[5][8]
Body Protection A flame-resistant lab coat, fully buttoned, is required.[8]A lab coat protects the skin and personal clothing from accidental spills. Flame-resistant material is a prudent precaution when working with any chemical.
Foot Protection Closed-toe shoes are mandatory.[8]This protects the feet from spills and dropped objects.
Respiratory Protection Generally not required when working in a fume hood. However, if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.[4][8]The fume hood is the primary means of respiratory protection. A respirator is a secondary measure for specific high-risk scenarios.

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, step-by-step workflow is crucial for minimizing the risk of exposure and contamination.

Preparation and Donning of PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Gather_Materials Gather all necessary chemicals and equipment Inspect_PPE->Gather_Materials Don_Lab_Coat Don lab coat Gather_Materials->Don_Lab_Coat Don_Goggles Don chemical splash goggles Don_Lab_Coat->Don_Goggles Don_Face_Shield Don face shield (if required) Don_Goggles->Don_Face_Shield Don_Gloves Don inner and outer gloves Don_Face_Shield->Don_Gloves

Caption: PPE Donning Workflow

Handling and Experimentation
  • Work Area Preparation: Ensure the fume hood sash is at the appropriate height. The work surface should be clean and uncluttered.

  • Chemical Handling: Use appropriate tools (spatulas, pipettes) to handle the chemical. Avoid creating dust. If the compound is a solid, handle it with care to prevent aerosolization.

  • Spill Management: In the event of a small spill within the fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to contain it.[12] The contaminated absorbent material must be disposed of as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

Decontamination and Doffing of PPE

Proper removal of PPE is as critical as its initial use to prevent cross-contamination.

PPE_Doffing_Workflow cluster_decon Decontamination cluster_doffing Doffing Sequence Decontaminate_Gloves Decontaminate outer gloves (if applicable) Remove_Outer_Gloves Remove outer gloves Decontaminate_Gloves->Remove_Outer_Gloves Remove_Face_Shield Remove face shield Remove_Outer_Gloves->Remove_Face_Shield Remove_Lab_Coat Remove lab coat Remove_Face_Shield->Remove_Lab_Coat Remove_Goggles Remove goggles Remove_Lab_Coat->Remove_Goggles Remove_Inner_Gloves Remove inner gloves Remove_Goggles->Remove_Inner_Gloves

Caption: PPE Doffing Workflow

  • Glove Removal: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection Removal: Remove the face shield (if used), followed by the goggles. Place them in a designated area for decontamination.

  • Lab Coat Removal: Remove the lab coat, folding the contaminated exterior inward. Place it in the designated laundry receptacle.

  • Inner Glove Removal: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Waste Disposal Plan

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.[3]

  • Solid Waste: All solid waste contaminated with 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol, including used gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.[3][12]

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount of this chemical down the drain.[3]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol".[3]

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[12]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol, ensuring both personal safety and the integrity of their research.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
  • PPE and Safety for Chemical Handling - ACS Material.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager.
  • Personal Protective Equipment for Laboratories - Environmental Health and Safety.
  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide - Benchchem.
  • 1 - SAFETY DATA SHEET.
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1-Benzylpiperidin-4-one - Apollo Scientific.
  • 1-Benzyl-4-(4-pyridinyl) piperazine SDS, 63980-43-8 Safety Data Sheets - ECHEMI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol
© Copyright 2026 BenchChem. All Rights Reserved.